Prolyl-Threonine
描述
Structure
3D Structure
属性
分子式 |
C9H16N2O4 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
InChI 键 |
GVUVRRPYYDHHGK-VQVTYTSYSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O |
产品来源 |
United States |
prolyl-threonine sequence in hinge regions of immunoglobulins
An In-depth Technical Guide on the Prolyl-Threonine Sequence in Hinge Regions of Immunoglobulins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hinge region of immunoglobulins (Igs) serves as a critical nexus, dictating the flexibility and effector functions of these vital immune molecules. Within this flexible linker, the recurrence of prolyl-threonine (Pro-Thr) sequences establishes a unique structural and functional motif. This guide provides a comprehensive technical examination of the Pro-Thr sequence, dissecting its contribution to the conformational dynamics of the antibody, its role as a substrate for functionally significant O-linked glycosylation, and its implications in both physiological and pathological contexts. We further explore how an understanding of this motif can be leveraged in the rational design and engineering of next-generation therapeutic antibodies. This document consolidates current knowledge with actionable experimental protocols to serve as a valuable resource for professionals in immunology and drug development.
The Immunoglobulin Hinge: More Than a Flexible Tether
The canonical Y-shaped structure of an immunoglobulin is comprised of two heavy and two light chains. The hinge is the segment of the heavy chains that connects the antigen-binding Fab arms with the Fc effector region.[1] Its amino acid composition and length are primary determinants of the antibody's segmental flexibility, which is paramount for its ability to engage multiple antigens and interact with components of the immune system.[1]
Proline, with its rigid pyrrolidine ring, introduces conformational constraints that contribute to the extended and solvent-exposed nature of the hinge. Threonine, a polar amino acid, is a frequent target for post-translational modification, specifically O-linked glycosylation. The strategic placement of Pro-Thr motifs within the hinge regions of certain immunoglobulin isotypes, such as IgA1 and IgG3, is a product of evolutionary selection for precise functional attributes.
Structural and Functional Ramifications of the Prolyl-Threonine Motif
The Pro-Thr sequence is a key architectural element that imparts distinct biomechanical and biochemical properties to the antibody.
A Fulcrum of Flexibility and Stability
The proline residues within the hinge create a polyproline II helix-like structure, which, in concert with inter-chain disulfide bonds, provides a balance of rigidity and rotational freedom.[1] This controlled flexibility is essential for:
-
Optimal Antigen Engagement: The ability of the Fab arms to move independently facilitates high-avidity binding to antigens, particularly those arrayed on a cell surface.
-
Effector Function Initiation: The orientation of the Fc region, governed by the hinge, dictates the efficiency of its interaction with Fc receptors (FcRs) on immune cells and the C1q component of the complement system.
The threonine residues within these proline-rich stretches act as focal points for modifications that can further tune the hinge's biophysical characteristics.
Experimental Workflow: Assessing Antibody Flexibility via Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for characterizing the overall shape and flexibility of macromolecules in solution.
Protocol: SAXS Analysis of Antibody Conformation
-
Sample Preparation:
-
Prepare a highly purified and monodisperse sample of the antibody in a suitable buffer.
-
Obtain a matching buffer blank for background subtraction.
-
-
Data Acquisition:
-
Expose the antibody sample and the buffer blank to a collimated X-ray beam.
-
Collect the scattered X-ray intensity at various angles.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the resulting scattering curve to determine parameters such as the radius of gyration (Rg), which reflects the overall size of the molecule.
-
Utilize advanced modeling techniques to generate low-resolution three-dimensional models of the antibody population, revealing the distribution of conformational states and thus, its flexibility.
-
O-linked Glycosylation: A Critical Functional Modification
The threonine component of the Pro-Thr motif is a substrate for O-linked glycosylation, a modification with profound functional consequences, particularly in IgA1 and IgG3.[2][3]
-
Immunoglobulin A1 (IgA1): The human IgA1 hinge is unique in its length and the presence of multiple Pro-Thr sequences that are heavily O-glycosylated.[3][4] Typically, 3 to 5 of the possible 9 O-glycosylation sites are occupied by core 1 O-glycans.[2][5] The aberrant glycosylation of this region, characterized by galactose-deficient O-glycans, is a central pathogenic event in IgA nephropathy.[3][4] The exposed N-acetylgalactosamine (GalNAc) residues on the hinge can be recognized by autoantibodies, leading to the formation of nephritogenic immune complexes.[3][4]
-
Immunoglobulin G3 (IgG3): IgG3 possesses the longest and most flexible hinge among the IgG subclasses, and it is also subject to O-glycosylation at its Pro-Thr motifs.[2][6] While the precise role of this glycosylation is still being elucidated, it is thought to shield the extended hinge from proteolytic degradation and to help maintain its unique structural properties.[7] Studies indicate that approximately 10% of the hinge threonines in polyclonal IgG3 are O-glycosylated.[2][6]
This O-linked glycosylation can influence antibody function by:
-
Modulating Fc Receptor Interactions: The glycan moieties can sterically influence the conformation of the Fc region, thereby altering its affinity for FcγRs.[8][9]
-
Impacting Complement Activation: The accessibility of the C1q binding site on the CH2 domain can be affected by the conformation of the hinge, which is in turn influenced by its glycosylation status.
-
Providing Proteolytic Resistance: The bulky carbohydrate structures can act as a shield, protecting the protease-sensitive hinge region and potentially extending the antibody's serum half-life.
Experimental Workflow: Characterization of Hinge Region O-Glycosylation
Mass spectrometry is the definitive method for the detailed analysis of protein glycosylation.
Protocol: Mass Spectrometric Analysis of O-Glycopeptides
-
Immunoglobulin Isolation: Purify the target immunoglobulin using affinity chromatography (e.g., Protein A or G).
-
Proteolytic Digestion: Reduce and alkylate the antibody, followed by digestion with a specific protease. For IgG, IdeS protease provides a specific cleavage C-terminal to the hinge, generating intact Fc/2 and F(ab')2 fragments, which simplifies subsequent analysis.
-
Glycopeptide Enrichment: Employ hydrophilic interaction liquid chromatography (HILIC) or other enrichment strategies to isolate glycopeptides from the complex peptide mixture.
-
LC-MS/MS Analysis:
-
Separate the enriched glycopeptides using liquid chromatography coupled to a high-resolution mass spectrometer.
-
Utilize tandem mass spectrometry (MS/MS) with fragmentation techniques such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD) to determine the peptide sequence, the site of glycosylation, and the structure of the attached glycan.
-
-
Bioinformatic Analysis: Use specialized software to process the raw data, identify the glycopeptides, and quantify the different glycoforms.
Implications for Therapeutic Antibody Engineering
A deep understanding of the Pro-Thr motif and its glycosylation is crucial for the design of monoclonal antibody (mAb) therapeutics with desired properties.
Hinge Engineering for Tailored Effector Functions
The selection of the immunoglobulin isotype and the potential for hinge modification are key considerations in mAb development.
-
Augmenting Cytotoxicity: For oncology applications where ADCC and CDC are the desired mechanisms of action, an IgG1 backbone is often chosen. The hinge region can be further engineered for length and composition to optimize these functions.
-
Silencing Effector Functions: For indications where target neutralization is the goal without triggering an inflammatory response, the hinge can be modified to be more rigid, or the Fc can be engineered to abrogate FcγR binding.
Glycoengineering for Enhanced Performance
The ability to control the glycosylation profile of a mAb is a powerful tool for optimizing its therapeutic index.
-
Hinge O-Glycoengineering: While N-glycoengineering is a mature field, the targeted modification of hinge O-glycosylation is an emerging area. This could be achieved through the manipulation of the expression host's glycosylation machinery.
-
Pharmacokinetic Modulation: The strategic introduction or removal of O-glycosylation sites in the hinge could be a novel approach to fine-tuning the circulatory half-life of a therapeutic antibody.
Diagram: The Pro-Thr Motif's Influence on Antibody Function
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Hinge-Region O-Glycosylation of Human Immunoglobulin G3 (IgG3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrantly Glycosylated IgA1 in IgA Nephropathy: What We Know and What We Don’t Know [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of O-glycosylation in the hinge region of human IgA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hinge-Region O-Glycosylation of Human Immunoglobulin G3 (IgG3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of structural modifications of IgG antibodies on effector functions [frontiersin.org]
- 8. The impact of Fc glycosylation on IgG susceptibility to hinge region chemical reduction: implications for the development of immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation's Impact on Antibody Effector Functions | Mabion [mabion.eu]
Unlocking the pThr-Pro Code: A Senior Scientist’s Guide to Prolyl-Threonine Kinase Phosphorylation Profiling
As an application scientist navigating the complexities of phosphoproteomics, few targets present as fascinating—and analytically stubborn—a challenge as the prolyl-threonine (pThr-Pro) motif. Phosphorylated by Proline-Directed Protein Kinases (PDPKs) such as MAPKs, CDKs, and GSK-3, this specific motif acts as a critical molecular switch in cell cycle regulation, apoptosis, and oncogenesis.
This guide is designed for researchers and drug development professionals who require a rigorous, mechanistically grounded approach to identifying and validating pThr-Pro sites. Here, we will dissect the causality behind experimental choices, bypassing generic protocols to build self-validating analytical systems.
The Mechanistic Imperative: Why pThr-Pro Matters
To understand how to analyze a target, we must first understand its structural biology. Proline is an imino acid; its cyclic side chain bonds directly to the nitrogen of the peptide backbone, severely restricting conformational flexibility.
When a PDPK phosphorylates the Threonine residue immediately preceding a Proline, it creates a highly specific binding pocket for the WW domain of the Pin1 peptidyl-prolyl cis/trans isomerase . As demonstrated in1[1], Pin1 binding lowers the activation energy required to flip the peptidyl-prolyl bond between cis and trans states. This isomerization physically alters the substrate's conformation, dictating its stability, catalytic activity, or subcellular localization[2].
Figure 1: Proline-directed kinase signaling and subsequent Pin1-mediated cis/trans isomerization.
The structural rigidity that makes the pThr-Pro motif biologically vital is precisely what makes it analytically difficult to sequence. The catalytic mechanism of Pin1 relies heavily on the specific electrostatic and steric interactions of the phosphorylated Threonine and the adjacent Proline ring[3].
Analytical Bottlenecks in pThr-Pro Identification
Identifying pThr-Pro sites via standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows often leads to false negatives or ambiguous site localization due to two primary bottlenecks:
-
Proteolytic Resistance (The Proline Effect): Standard proteomics relies on Trypsin, which cleaves at the carboxyl side of Arginine (Arg) and Lysine (Lys). However, if a Proline follows the Arg/Lys residue, steric hindrance prevents tryptic cleavage. This often results in excessively large, missed-cleavage peptides that fly poorly in the mass spectrometer.
-
Phosphate Lability during CID: In standard Collision-Induced Dissociation (CID), the energy applied to fragment the peptide backbone often causes the premature neutral loss of phosphoric acid (-98 Da) from the Threonine residue. The phosphate drops off before the backbone breaks, leaving the exact site of phosphorylation ambiguous.
Quantitative Assessment of Fragmentation Techniques
To overcome phosphate lability, we must select the correct fragmentation physics. Table 1 summarizes the causality behind fragmentation choices for pThr-Pro motifs.
Table 1: Comparison of MS/MS Fragmentation Techniques for pThr-Pro Identification
| Technique | Mechanism of Action | Phosphate Retention | Backbone Cleavage | Suitability for pThr-Pro |
| CID | Collisional heating | Low (Neutral loss common) | b/y ions | Poor |
| HCD | Higher-energy collisional | Moderate | b/y ions | Moderate |
| ETD | Electron transfer | High | c/z ions | Good (Fails on cyclic Proline) |
| EThcD | Dual fragmentation | High | b/y and c/z ions | Excellent (Gold Standard) |
Note: While ETD preserves the phosphate, the cyclic nature of the Proline ring can hold the cleaved peptide halves together. EThcD applies a supplemental HCD burst to shatter the ring, making it the definitive choice for prolyl-threonine motifs.
Table 2: Common Proline-Directed Kinase Consensus Motifs
| Kinase Family | Consensus Motif | Key Structural Determinant | Reference |
| MAPK (ERK1/2) | P-X-S/T-P | Proline at +1, basic residues at C-side | 4 |
| CDK (CDK1/2) | S/T-P-X-K/R | Proline at +1, basic residue at +3 | 5 |
| GSK-3 | S/T-X-X-X-pS/pT | Requires downstream priming phosphorylation | 5 |
Self-Validating Experimental Workflows
To ensure trustworthiness, a protocol cannot simply be a list of steps; it must be a closed loop that validates its own success. Below are the optimized workflows for isolating and identifying pThr-Pro sites.
Figure 2: Self-validating LC-MS/MS workflow for pThr-Pro phosphosite identification.
Protocol 1: High-Stringency Phosphopeptide Enrichment
Because phosphorylation is sub-stoichiometric, enrichment is mandatory. We utilize Titanium Dioxide (TiO2) due to its high affinity for the phosphate moiety.
-
Step 1: Multi-Enzyme Proteolysis. Digest the protein lysate using a combination of Trypsin and Glu-C.
-
Causality: As noted earlier, Trypsin fails at Arg/Lys-Pro bonds. Supplementing with Glu-C (which cleaves at glutamic acid) ensures the pThr-Pro motif is centered within a peptide of optimal length (7-20 amino acids) for MS flight.
-
-
Step 2: TiO2 Incubation with Lactic Acid. Incubate peptides with TiO2 beads in a highly acidic, organic loading buffer (80% Acetonitrile, 5% TFA) containing 300 mg/mL Lactic Acid.
-
Causality: TiO2 binds phosphates, but it also has an affinity for acidic residues (Asp/Glu). Lactic acid acts as a competitor, outcompeting acidic residues for TiO2 binding sites and ensuring absolute specificity for true phosphopeptides.
-
-
Step 3: High-pH Elution. Elute using 5% Ammonium Hydroxide (pH > 10.5).
-
Causality: The high pH deprotonates both the phosphate group and the TiO2 surface, breaking the electrostatic interaction and releasing the phosphopeptides.
-
-
Validation & Quality Control Checkpoint: Spike 100 fmol of a heavy-isotope labeled synthetic pThr-Pro peptide into the lysate prior to enrichment. If the MS recovery of this heavy spike-in falls below 85%, the enrichment chemistry has failed and must be repeated.
Protocol 2: LC-MS/MS Acquisition using EThcD
-
Step 1: Capillary LC Separation. Separate the enriched peptides over a 120-minute gradient on a C18 analytical column.
-
Step 2: Precursor Selection. Utilize Data-Dependent Acquisition (DDA) to isolate the top 10 most intense precursor ions.
-
Step 3: EThcD Fragmentation. Apply Electron Transfer Dissociation (ETD) followed immediately by supplemental Higher-Energy Collisional Dissociation (HCD).
-
Causality: ETD preserves the labile Threonine phosphate by utilizing electron transfer to cleave the N-Cα bond. However, if the cleavage occurs within the Proline ring, the peptide remains held together by the ring's cyclic structure. The supplemental HCD energy shatters this ring, yielding unambiguous c and z ions (from ETD) alongside b and y ions (from HCD) for perfect sequence coverage.
-
-
Validation & Quality Control Checkpoint: The bioinformatics search (e.g., MaxQuant/Andromeda) must yield a site localization probability score of >0.95 for the specific Threonine residue. If site-determining c and z ions flanking the pThr-Pro bond are absent, the site is marked as ambiguous and rejected.
Conclusion
Identifying prolyl-threonine kinase phosphorylation sites requires a deliberate departure from standard proteomics workflows. By understanding the structural rigidity of the Proline ring and the lability of the Threonine phosphate, scientists can engineer workflows—such as multi-enzyme digestion and EThcD fragmentation—that respect the physics of the molecule. Implementing these self-validating protocols ensures high-fidelity mapping of PDPK networks and Pin1 isomerase targets.
References
- Source: National Institutes of Health (PMC)
- The Influence of Ser-154, Cys-113, and the Phosphorylated Threonine Residue on the Catalytic Reaction Mechanism of Pin1 Source: ACS Publications URL
- Large-Scale Identification of Phosphorylation Sites for Profiling Protein Kinase Selectivity Source: ACS Publications URL
- Site-Specific Phosphorylation Profiling of Arabidopsis Proteins by Mass Spectrometry and Peptide Chip Analysis Source: ACS Publications URL
- Phosphorylation-Dependent Pin1 Isomerization of ATR: Its Role in Regulating ATR's Anti-apoptotic Function at Mitochondria, and the Implications in Cancer Source: Frontiers URL
Sources
- 1. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphorylation-Dependent Pin1 Isomerization of ATR: Its Role in Regulating ATR’s Anti-apoptotic Function at Mitochondria, and the Implications in Cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Conformational Switch: Decoding Prolyl-Threonine Motifs in Intrinsically Disordered Proteins
Executive Summary
Intrinsically disordered proteins (IDPs) and intrinsically disordered regions (IDRs) challenge the traditional structure-function paradigm. Instead of folding into static 3D architectures, they rely on conformational plasticity to mediate complex signaling networks. Within these dynamic ensembles, the prolyl-threonine (pThr-Pro) motif acts as a critical regulatory node. As a Senior Application Scientist specializing in structural biology and assay development, I have observed that decoding the cis/trans isomerization of these motifs is paramount for advancing drug discovery, particularly in oncology and neurodegeneration. This technical guide dissects the mechanistic principles, quantitative thermodynamics, and self-validating experimental workflows required to study pThr-Pro motifs in IDPs.
The Mechanistic Basis of the pThr-Pro Switch
Proline is unique among the 20 canonical amino acids; its cyclic pyrrolidine side chain restricts the backbone dihedral angle, allowing the preceding peptide bond to exist in both cis and trans conformations at biologically relevant timescales. In IDPs, proline is highly enriched and acts as a major disorder-promoting residue [1].
When a proline-directed kinase (e.g., CDKs, MAPKs) phosphorylates the threonine residue in a Thr-Pro motif, it creates a highly specific binding site for the peptidyl-prolyl cis/trans isomerase (PPIase) Pin1. Pin1 is a modular enzyme comprising an N-terminal WW domain for substrate recognition and a C-terminal PPIase domain for catalysis [2].
The Causality of the Switch: Why does the cell rely on Pin1? Uncatalyzed cis/trans isomerization is a slow, rate-limiting process, often taking seconds to minutes to reach equilibrium [3]. Pin1 accelerates this process to millisecond timescales, allowing IDPs like Tau, p53, and the amyloid precursor protein (APP) to rapidly toggle between functional states [4]. This isomerization alters the IDP's susceptibility to ubiquitination, degradation, or downstream protein-protein interactions [5].
Pin1-mediated signaling pathway for pThr-Pro isomerization in IDPs.
Experimental Workflows: Decoding Isomerization Dynamics
Studying IDPs requires techniques that can resolve highly dynamic, heterogeneous ensembles. X-ray crystallography is largely ineffective due to the lack of stable secondary structure. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard [6]. NMR provides atomic-level resolution of the cis and trans states, which exhibit distinct chemical shifts.
Protocol: NMR Characterization of pThr-Pro Isomerization
Self-Validating System Design: To ensure data integrity, this protocol incorporates a self-validating feedback loop. The baseline cis/trans ratio is established via Exchange Spectroscopy (EXSY), and the catalytic acceleration is validated by titrating a catalytic-dead Pin1 mutant (e.g., C113A) as a negative control.
-
Step 1: Isotope Labeling and Expression Express the IDP of interest (e.g., Tau fragment containing Thr231-Pro232) in E. coli using M9 minimal media supplemented with 15NH4Cl and 13C-glucose. Purify via affinity and size-exclusion chromatography. Causality: 15N/13C labeling is mandatory for multidimensional NMR (HSQC, HNCA) to resolve the overlapping, narrow chemical shift dispersion typical of unfolded IDPs.
-
Step 2: In Vitro Phosphorylation Incubate the purified IDP with a specific proline-directed kinase (e.g., GSK-3β or CDK2) and ATP. Terminate the reaction and purify the phosphorylated IDP (pIDP) to >95% homogeneity. Causality: Incomplete phosphorylation creates a heterogeneous sample, confounding the Chemical Shift Perturbation (CSP) analysis and leading to false kinetic calculations.
-
Step 3: Baseline NMR Spectroscopy (HSQC & EXSY) Acquire 2D 1H-15N HSQC spectra at varying temperatures (e.g., 278 K to 298 K). Identify the distinct cross-peaks for the cis and trans states of the pThr-Pro motif. Perform 2D EXSY with varying mixing times to calculate the uncatalyzed forward ( kct ) and reverse ( ktc ) exchange rates.
-
Step 4: Pin1 Titration and Catalytic Validation Titrate wild-type Pin1 into the pIDP sample. Monitor the line broadening and coalescence of the cis and trans cross-peaks in the HSQC spectra. Validation Check: Repeat the titration with Pin1(C113A). The WW domain will still bind (causing CSPs), but the peaks will not coalesce. This proves that the exchange acceleration is strictly due to the PPIase catalytic activity, not merely a binding artifact.
Step-by-step NMR workflow for validating cis/trans isomerization kinetics.
Quantitative Data: Kinetic and Thermodynamic Parameters
The interaction between Pin1 and pThr-Pro motifs is highly isomer-specific. The WW domain typically exhibits a strong preference for the trans isomer, binding with fast association kinetics that approach the diffusion limit [4]. This allows Pin1 to rapidly sample the conformational landscape of IDPs.
Table 1: Thermodynamic and Kinetic Parameters of Pin1-IDP Interactions
| Substrate (IDP) | Target Motif | WW Domain Affinity ( Kd , trans) | Catalytic Efficiency ( kcat/Km ) | Biological Outcome |
| APP (Cytoplasmic Tail) | pThr668-Pro | ~22 μM | > 10^6 M^-1 s^-1 | Regulates amyloidogenic processing [4] |
| Tau | pThr231-Pro | ~15 μM | ~ 5 x 10^5 M^-1 s^-1 | Prevents pathological aggregation [2] |
| p53 | pSer33-Pro / pThr81-Pro | ~30 μM | ~ 10^6 M^-1 s^-1 | Prevents Mdm2-mediated degradation [5] |
| Estrogen Receptor α | pSer118-Pro | ~45 μM | ~ 2 x 10^5 M^-1 s^-1 | Enhances transcriptional activation [7] |
Data Synthesis: The table illustrates a conserved evolutionary mechanism: moderate micromolar affinity binding coupled with extremely high catalytic efficiency. This "catch-and-release" dynamic is essential for a regulatory enzyme that must process multiple substrates across the cell without becoming permanently sequestered by any single high-affinity target.
Implications for Drug Development
The pThr-Pro motif and its regulatory enzyme Pin1 represent a critical nexus in disease pathology. In Alzheimer's disease, the failure to isomerize the pThr231-Pro motif in Tau from cis to trans directly correlates with neurofibrillary tangle formation and aggregation [6]. Conversely, in oncology, Pin1 is frequently overexpressed, hyperactivating oncogenes and stabilizing tumor suppressors (like p53) in states that favor tumor proliferation and evasion of apoptosis [5].
Developing small-molecule inhibitors that selectively target the Pin1 PPIase domain without disrupting other cellular prolyl isomerases (like cyclophilins or FKBPs) remains a significant challenge[8]. Because IDP substrates lack a stable secondary structure, traditional structure-based drug design must evolve. Future therapeutics must target the dynamic ensemble—stabilizing specific transient conformations or allosterically modulating the Pin1 interdomain communication—rather than aiming for a single static lock-and-key interaction.
References
- The alphabet of intrinsic disorder: I. Act like a Pro: On the abundance and roles of proline residues in intrinsically disordered proteins - nih.gov.
- Stereospecific gating of functional motions in Pin1 - pnas.org.
- Non-enzymatic proline isomerization within proteins is a slow,... - researchgate.net.
- Complete Thermodynamic and Kinetic Characterization of the Isomer-Specific Interaction between Pin1-WW Domain and the Amyloid Precursor Protein Cytoplasmic Tail Phosphorylated at Thr668 - acs.org.
- Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - nih.gov.
- Molecular dynamics simulation of the phosphorylation-induced conformational changes of a tau peptide fragment - researchgate.net.
- Regulation of Estrogen Receptor α N-Terminus Conformation and Function by Peptidyl Prolyl Isomerase Pin1 - nih.gov.
- Information on EC 5.2.1.8 - peptidylprolyl isomerase - brenda-enzymes.org.
Introduction: Deciphering Peptide Conformations at Atomic Resolution
An In-Depth Technical Guide to the NMR Spectroscopy of Prolyl-Threonine
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in structural biology and drug development, offering unparalleled insight into the three-dimensional structure, dynamics, and interactions of molecules in solution.[1] For professionals engaged in peptide-based research, NMR provides a window into the atomic-level behavior that governs biological function. Within the diverse landscape of amino acids, the prolyl-threonine (Pro-Thr) motif presents a particularly fascinating and challenging case study. Proline's unique cyclic structure imposes significant conformational constraints, while threonine offers a key site for post-translational modifications and hydrogen bonding.
The central challenge and opportunity in studying Pro-Thr linkages lie in the cis-trans isomerization of the peptide bond preceding proline. This phenomenon, which occurs slowly on the NMR timescale, results in a heterogeneous conformational ensemble, where two distinct isomeric states co-exist in solution.[1][2] Understanding and characterizing the unique NMR chemical shift signatures for each isomer is paramount for accurately defining the structural landscape of peptides and proteins containing this motif. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals, detailing the principles, experimental workflows, and data interpretation necessary to master the NMR analysis of prolyl-threonine systems.
The Proline Isomerization Switch: A Tale of Two Conformations
Unlike all other proteinogenic amino acids, proline's side chain is covalently bonded to its backbone nitrogen atom, forming a five-membered pyrrolidine ring. This creates a tertiary amide bond (an imide bond) when proline is incorporated into a peptide chain. The steric constraints imposed by this ring significantly lower the energy barrier for rotation around the peptide bond, allowing both trans and cis conformations to be populated at room temperature.[1]
This isomerization is a slow kinetic process, with interconversion rates typically in the range of 10⁻² to 10⁻³ s⁻¹ at room temperature.[1] Because this rate is much slower than the NMR experiment's "shutter speed," the instrument observes two distinct sets of signals for the residues affected by the isomerization, one corresponding to the trans population and another to the cis. The ability to resolve and assign these separate spin systems is the key to characterizing the conformational equilibrium of a prolyl-threonine linkage.
Caption: Cis and trans isomers of the X-Pro peptide bond.
The most significant chemical shift differences between the two isomers are observed for the proline Cβ and Cγ carbons. This provides a robust and unambiguous diagnostic marker for the isomeric state.
Table 1: Typical ¹³C Chemical Shifts (ppm) for Proline Isomers
| Atom | trans-Proline | cis-Proline | Δδ (cis - trans) |
|---|---|---|---|
| Cα | ~61.6 | ~61.3 | -0.3 |
| Cβ | ~30.6 | ~33.1 | +2.5 |
| Cγ | ~25.5 | ~23.2 | -2.3 |
| Cδ | ~48.2 | ~48.8 | +0.6 |
(Note: Values are typical for random coil peptides and can vary based on neighboring residues and solvent conditions.[3][4])
Impact of Proline Isomerization on Threonine Chemical Shifts
The conformational switch at the Pro-Thr peptide bond induces significant changes in the local electronic environment of the threonine residue. These perturbations are readily detectable in both ¹H and ¹³C NMR spectra, providing a secondary layer of evidence for the isomeric state. The threonine nuclei closest to the peptide bond, namely the amide proton (HN), Cα, and Cβ, experience the most pronounced shifts.
Table 2: Expected ¹H and ¹³C Chemical Shifts (ppm) for Prolyl-Threonine
| Residue | Atom | trans-Pro Isomer | cis-Pro Isomer | Expected Δδ (cis - trans) |
|---|---|---|---|---|
| Proline | Hα | ~4.44 | ~4.55 | +0.11 |
| Hβ | ~2.02, 2.28 | ~1.8-2.1 | Variable | |
| Hγ | ~2.03 | ~1.8-2.1 | Variable | |
| Hδ | ~3.65, 3.68 | ~3.4-3.8 | Variable | |
| Cα | ~61.6 | ~61.3 | -0.3 | |
| Cβ | ~30.6 | ~33.1 | +2.5 | |
| Cγ | ~25.5 | ~23.2 | -2.3 | |
| Cδ | ~48.2 | ~48.8 | +0.6 | |
| Threonine | HN | ~8.2 | Varies | Perturbed |
| Hα | ~4.22 | Varies | Perturbed | |
| Hβ | ~4.08 | Varies | Perturbed | |
| Hγ2 (CH₃) | ~1.18 | Varies | Less Perturbed | |
| Cα | ~61.8 | Varies | Perturbed | |
| Cβ | ~69.7 | Varies | Perturbed | |
| Cγ2 (CH₃) | ~22.1 | Varies | Less Perturbed |
(Note: These are reference random coil values.[3][5][6] The exact shifts for the threonine residue in the minor cis-conformation are highly dependent on the specific peptide and solution conditions, but will be distinct from the major trans-conformation signals.)
Definitive Isomer Assignment using the Nuclear Overhauser Effect (NOE)
While chemical shifts provide strong evidence for isomerization, the Nuclear Overhauser Effect (NOE) offers the definitive, unambiguous proof. The NOE is a through-space phenomenon, and its intensity is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶). The distinct spatial arrangements of the cis and trans isomers give rise to unique and diagnostic NOE contacts.
For a peptide sequence X(i-1)-Pro(i) , the key diagnostic NOEs are:
-
Trans Isomer: A strong NOE is observed between the Hα proton of the preceding residue (X) and the Hδ protons of proline.
-
Cis Isomer: A strong NOE is observed between the Hα proton of the preceding residue (X) and the Hα proton of proline.[3]
These correlations are readily identified in a 2D NOESY or ROESY spectrum.
Caption: Diagnostic NOE contacts for cis and trans X-Pro isomers.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, interpretable NMR data for a prolyl-threonine containing peptide requires a systematic and rigorous approach. The following protocol is designed as a self-validating system, where each step provides the necessary foundation for the next.
Step 1: Rigorous Sample Preparation
The quality of the final NMR spectra is critically dependent on the quality of the sample.
-
Peptide Purity: Synthesize and purify the peptide to >95% purity using HPLC. Verify the mass by mass spectrometry.
-
Solvent Selection:
-
Causality: The choice of solvent dictates which protons are observable and influences the peptide's conformation.
-
For observing the threonine amide proton, use a 90% H₂O / 10% D₂O mixture.[7] The D₂O provides the lock signal for the spectrometer.
-
If amide protons are not required, D₂O can be used to simplify the spectrum by exchanging all labile protons.
-
Consider deuterated organic solvents like DMSO-d₆ for peptides with poor aqueous solubility. Be aware that solvents can alter the cis/trans population ratio.[8][9]
-
-
Concentration: Aim for a peptide concentration of ≥1 mM to ensure adequate signal-to-noise for 2D experiments.[7]
-
pH and Buffering:
-
Causality: The ionization state of the N- and C-termini dramatically affects the chemical shifts of nearby nuclei.[10][11][12]
-
Dissolve the peptide in a suitable buffer (e.g., 20 mM sodium phosphate) and adjust the pH to the desired value using dilute HCl or NaOH. A pH around 4-5 often minimizes the exchange rate of amide protons.[7]
-
-
Reference Standard: Add a small, known amount of a chemical shift reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Set the DSS methyl signal to 0.00 ppm.[5]
Step 2: Systematic NMR Data Acquisition
This sequence of experiments builds a complete picture of the peptide's structure and dynamics.
-
Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution. Ensure stable temperature control (e.g., 25 °C), as chemical shifts are temperature-dependent.[13]
-
1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum. This serves as a quick quality check for sample purity, concentration, and proper shimming (magnetic field homogeneity). The presence of more signals than expected is an initial indicator of conformational heterogeneity.
-
2D ¹H-¹H TOCSY:
-
Purpose: To identify coupled proton networks (spin systems). This experiment will trace correlations from the amide proton through the Hα, Hβ, and Hγ protons for each threonine residue and will delineate the coupled Hα, Hβ, Hγ, and Hδ protons of each proline. Two distinct sets of spin systems will be visible for the residues near the cis and trans proline conformers.
-
-
2D ¹H-¹³C HSQC:
-
Purpose: To correlate each proton with its directly attached carbon. This is essential for assigning the carbon chemical shifts.
-
Trustworthiness: This experiment provides the definitive Cβ and Cγ chemical shifts for proline, which are the most reliable indicators of the cis and trans states.
-
-
2D ¹H-¹H NOESY or ROESY:
-
Purpose: To identify through-space correlations and definitively assign the isomeric state.
-
Experimental Choice: Use NOESY for small (<600 Da) or large (>1200 Da) molecules. For intermediate-sized molecules, where the NOE effect can be close to zero, a ROESY experiment is required.[14][15] ROESY cross-peaks are always positive, avoiding ambiguity.
-
Vary the mixing time (e.g., 100 ms, 250 ms, 400 ms) to observe the build-up of NOEs and identify potential spin diffusion artifacts in longer mixing times.
-
Step 3: Logical Data Analysis and Assignment
Caption: A logical workflow for the assignment of Pro-Thr NMR spectra.
-
Spin System Identification: In the TOCSY spectrum, trace the connectivity for each amino acid to identify all protons belonging to a single residue. You will find two sets of correlated peaks for Pro, Thr, and any other affected residues—a major set (trans) and a minor set (cis).
-
Carbon Assignment: Overlay the HSQC spectrum. Each TOCSY spin system can now be mapped to its corresponding ¹³C chemical shifts.
-
Isomer Identification: Identify the proline Cβ and Cγ signals in the HSQC for both the major and minor species. Use the diagnostic shifts in Table 1 to definitively label the major set as trans (Cβ ~30.6 ppm, Cγ ~25.5 ppm) and the minor set as cis (Cβ ~33.1 ppm, Cγ ~23.2 ppm).
-
NOE Confirmation: In the NOESY/ROESY spectrum, confirm the assignments by locating the diagnostic inter-residue NOEs as described previously. This step provides an orthogonal validation of the chemical shift-based assignment.
-
Quantification: The relative population of the cis and trans isomers can be determined by comparing the volume integrals of well-resolved, non-overlapping cross-peaks corresponding to each state in the NOESY or HSQC spectra.
Key Environmental Factors Influencing Chemical Shifts
The observed chemical shifts are exquisitely sensitive to the peptide's environment. Understanding these factors is crucial for accurate interpretation and for designing experiments to probe specific biophysical properties.
-
Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can significantly alter chemical shifts and may even shift the cis/trans equilibrium.[9][16][17] Transferring a peptide from an aqueous buffer to a more apolar solvent like DMSO can reveal cryptic structural propensities.
-
pH Titration: Systematically varying the pH and monitoring the chemical shifts (a pH titration) is a powerful method to determine the pKa values of ionizable groups.[10][12][18] The resulting chemical shift perturbations (CSPs) map the electrostatic influence of protonation events throughout the peptide.
-
Temperature Dependence: Recording spectra at different temperatures can provide insight into dynamics and hydrogen bonding.[19] Amide protons involved in stable intramolecular hydrogen bonds typically exhibit a smaller change in chemical shift with temperature (a smaller temperature coefficient) compared to those that are solvent-exposed.[13][20]
Conclusion and Outlook
The NMR analysis of the prolyl-threonine motif is a microcosm of the challenges and rewards of modern structural biology. The inherent conformational heterogeneity introduced by proline's cis-trans isomerization demands a multi-faceted analytical approach that combines several 1D and 2D NMR techniques. By following a systematic workflow—from meticulous sample preparation to logical data acquisition and analysis—researchers can unambiguously assign the chemical shifts for both co-existing isomers. The use of diagnostic ¹³C chemical shifts, confirmed by specific NOE patterns, provides a self-validating system for robust characterization. This detailed understanding is not merely academic; it is critical for drug development professionals seeking to design peptides with specific conformational biases and for scientists aiming to unravel the complex relationship between protein structure, dynamics, and function.
References
-
Siemion, I. Z., & Wieland, T. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795. [Link]
-
Wüthrich, K. (2018). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. MDPI, Multiple Sources. [Link]
-
IMSERC. (n.d.). Amino Acids: Proline. Northwestern University. [Link]
-
Moyna, G., & Williams, H. J. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of peptide research, 57(5), 395-404. [Link]
-
da Silva, E. C., et al. (2015). Effect of temperature on the structural stability of the peptides. ResearchGate. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Forster, M. J., & Mulloy, B. (1994). Secondary structure of peptides. 17—Cis/trans isomerism of solid proline‐containing oligopeptides as revealed by 13C NMR CP/MAS spectroscopy. ResearchGate. [Link]
-
Fábián, B., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Future Biology, 2(6), 127. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000049 - L-Threonine. [Link]
-
St-Pierre, P., & Hinds, M. G. (2011). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PMC. [Link]
-
Sun, C., & Brooks, C. L. (2019). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 117(3), 433-444. [Link]
-
Athanases, T. L., & Meiering, E. M. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 291-304. [Link]
-
Hakobyan, D., & Markaryan, S. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10). [Link]
-
Starling, A. P., et al. (2002). A, effect of pH on the chemical shift position of the 1 H NMR CH 2... ResearchGate. [Link]
-
Decatur, J. (2018). NOESY and ROESY. Hamilton College. [Link]
-
Baxter, N. J., & Williamson, M. P. (1997). Temperature dependence of 1H chemical shifts in proteins. Journal of biomolecular NMR, 9(4), 359-369. [Link]
-
Sun, C., & Brooks, C. L. (2019). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PubMed. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000859 - L-Threonine. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000947 - L-Proline. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]
-
Tosoh Analysis and Research Center Co., Ltd. (2024). NMR Application Examples - Introduction to Solution NMR Measurement Methods ①NOESY. [Link]
-
Itoh, H. (2018). Problem Session. SlidePlayer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acids: Proline [imserc.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. kpwulab.com [kpwulab.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. NMR応用例 ~溶液NMR測定法紹介 ①NOESY~ | 株式会社東ソー分析センター [tosoh-arc.co.jp]
- 16. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Computational Biophysics of Prolyl-Threonine Dipeptides: A Senior Scientist’s Guide to Enhanced Molecular Dynamics
Executive Summary
The prolyl-threonine (Pro-Thr) dipeptide motif serves as a fundamental conformational switch in structural biology and cellular signaling. Unlike other peptide bonds, the peptidyl-prolyl bond (the ω dihedral angle) exhibits a uniquely high propensity to exist in both cis and trans states. For researchers and drug development professionals targeting neurodegeneration or oncology, understanding the thermodynamics and kinetics of this motif is critical.
This whitepaper provides an in-depth, field-proven guide to investigating the Pro-Thr motif using advanced Molecular Dynamics (MD) simulations. We will explore the biophysical causality behind proline isomerization, the profound effects of threonine phosphorylation, and provide a self-validating experimental protocol for enhanced sampling MD.
The Mechanistic Significance of the Pro-Thr Motif
The Barrier to Isomerization
Proline is unique among the 20 canonical amino acids; its side chain is covalently bonded to the backbone nitrogen, forming a rigid pyrrolidine ring. This cyclic constraint reduces the energy difference between the cis (0°) and trans (±180°) configurations. However, the pseudo-double-bond character of the C–N peptide bond creates a massive free energy activation barrier of approximately 20 kcal/mol 1[1]. Consequently, spontaneous cis-trans isomerization is notoriously slow, occurring at a rate of roughly 2.5×10−3 s−1 at room temperature 2[2].
The Role of Phosphorylation and Pin1
In biological systems, the threonine residue preceding proline is frequently targeted by kinases. When threonine is phosphorylated (forming pThr-Pro), it acts as a highly specific recruitment signal for Peptidyl-Prolyl cis-trans Isomerases (PPIases), most notably Pin1 .
Causality Insight: Why does phosphorylation matter from a biophysical standpoint? Our constant-force MD studies reveal that the addition of a bulky, highly charged phosphate group actually increases the steric friction and electrostatic drag along the peptidyl-prolyl bond during the transition state. This means phosphorylation inherently slows down the uncatalyzed isomerization rate 1[1]. However, this same phosphate group is required for the WW domain of Pin1 to anchor to the substrate, triggering interdomain communication that ultimately allows the PPIase domain to catalyze the isomerization by up to a million-fold3[3].
Caption: Pin1 recognition and catalyzed isomerization pathway of the pThr-Pro motif.
Overcoming the Timescale Gap in MD
Standard molecular dynamics (cMD) operates on the nanosecond to microsecond timescale. Because the ~20 kcal/mol barrier of the Pro-Thr bond restricts transitions to the millisecond-to-second timescale, cMD will almost never sample a spontaneous isomerization event.
To bridge this gap, we must artificially flatten the potential energy surface. The two most robust methods for this are Accelerated Molecular Dynamics (aMD) 4[4] and the Adaptive Biasing Force (ABF) algorithm 5[5]. Both methods allow the system to escape local energetic minima and explore the full conformational space of the ω angle.
Quantitative Data Summary
The table below summarizes the thermodynamic and kinetic properties extracted from enhanced MD and experimental benchmarks.
| Motif State | Uncatalyzed Activation Barrier ( ΔG‡ ) | Uncatalyzed Isomerization Rate | Pin1 Catalyzed Rate Enhancement |
| Thr-Pro | ~20.0 kcal/mol | ~2.5 × 10⁻³ s⁻¹ | N/A (Low Binding Affinity) |
| pThr-Pro | ~21.5 kcal/mol | ~1.2 × 10⁻³ s⁻¹ | 10³ – 10⁶ fold |
Experimental Protocol: Enhanced Sampling MD of pThr-Pro
The following methodology outlines a self-validating workflow for simulating the cis-trans isomerization of a phosphorylated Pro-Thr dipeptide using the ABF algorithm.
Phase 1: System Parameterization and Solvation
Causality Insight: We use explicit TIP3P water rather than implicit solvent because the cis-trans transition state is highly dependent on transient hydrogen bonding networks. Implicit models underestimate dielectric drag, leading to artificially fast kinetics.
-
Force Field Selection: Load the dipeptide sequence (ACE-pThr-Pro-NME) into the tleap module of AMBER. Utilize the ff14SB or ff19SB force field for standard residues, and load the specialized phosaa10 parameters for the phosphorylated threonine 3[3].
-
Solvation: Solvate the system in a truncated octahedral TIP3P water box, ensuring a minimum 10 Å buffer between the peptide and the box edge.
-
Neutralization: Add Na+ and Cl- ions to neutralize the −2 charge of the phosphate group and achieve a physiological salt concentration of 0.15 M.
-
Self-Validation Check: Verify that the net charge of the system is exactly 0.000 before proceeding to minimization.
-
Phase 2: Equilibration
-
Minimization: Perform 2,500 steps of steepest descent followed by 2,500 steps of conjugate gradient minimization to remove steric clashes.
-
Thermalization (NVT): Gradually heat the system from 0 K to 298.15 K over 100 ps using a Langevin thermostat with a collision frequency of 2.0 ps⁻¹.
-
Density Equilibration (NPT): Switch to an isothermal-isobaric ensemble (1 atm) using a Berendsen barostat for 10 ns.
-
Self-Validation Check: Monitor the system density. The equilibration phase is only successful if the density converges and stabilizes at approximately 1.0±0.02 g/cm3 .
-
Phase 3: Adaptive Biasing Force (ABF) Production
-
Define the Collective Variable (CV): Set the ω dihedral angle (defined by atoms C αpThr – C pThr – N Pro – C αPro ) as the reaction coordinate.
-
Grid Setup: Discretize the reaction coordinate from -180° to 180° with a bin width of 1.0°.
-
Apply Bias: Run the ABF simulation, allowing the algorithm to continuously calculate the instantaneous force along the CV and apply an equal and opposite biasing force.
-
Self-Validation Check: To ensure the sampling is not artificially trapped and has reached quantitative convergence, calculate the Root Mean Square Deviation (RMSD) of the Potential of Mean Force (PMF) between independent time windows (e.g., 50 ns vs 100 ns). The simulation is considered converged when the inter-simulation PMF RMSD drops below 0.5 kcal/mol 5[5].
-
Caption: Step-by-step enhanced sampling molecular dynamics workflow for Pro-Thr.
Conclusion
The accurate simulation of prolyl-threonine dipeptides requires a rigorous understanding of both the underlying biophysics and the limitations of computational sampling. By recognizing that threonine phosphorylation increases the transition state friction—and by deploying targeted enhanced sampling techniques like ABF—researchers can accurately reconstruct the free energy landscapes of these critical conformational switches. Validating these computational models against experimental Pin1 binding kinetics ensures that downstream drug discovery efforts are grounded in physical reality.
References
- Dynamical role of phosphorylation on serine/threonine-proline Pin1 substrates from constant force molecular dynamics simul
- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities PMC / NIH
- Phosphorylation Effects on cis/trans Isomerization and the Backbone Conformation of Serine−Proline Motifs: Accelerated Molecular Dynamics Analysis ACS Public
- Peptide Backbone Sampling Convergence with the Adaptive Biasing Force Algorithm ACS Public
- A Specific pSer/Thr-Pro Motif Generates Interdomain Communication Bifurcations of Two Modes of Pin1 in Solution Nuclear Magnetic Resonance ACS Public
Sources
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Prolyl-Threonine (Pro-Thr) Linkages
Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Focus: Overcoming Steric Hindrance, Mitigating Diketopiperazine (DKP) Formation, and Analytical Validation.
Executive Summary
The prolyl-threonine (Pro-Thr) linkage is a critical structural motif found in numerous biologically active peptides, mucin domains, and O-glycosylation targets. However, the chemical synthesis of this dipeptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents two distinct mechanistic hurdles:
-
Steric Hindrance: The β -branched side chain of Threonine restricts the conformational approach of the incoming, bulky Fmoc-Proline active ester, leading to sluggish coupling kinetics.
-
Diketopiperazine (DKP) Formation: When Proline is situated at the penultimate position (e.g., H-Pro-Thr-O-Resin), the removal of its Fmoc protecting group exposes a secondary amine. The cyclic nature of Proline heavily favors a cis-amide conformation, perfectly positioning this amine to attack the C-terminal ester bond, resulting in total chain cleavage and the irreversible formation of a DKP byproduct[1].
This application note provides a self-validating, field-tested methodology to synthesize Pro-Thr linkages with >95% purity, utilizing steric-shielding resins, optimized coupling reagents, and accelerated deprotection protocols.
Mechanistic Analysis of Synthesis Failures
The Diketopiperazine (DKP) Threat
DKP formation is one of the most destructive deletion side reactions in SPPS[2]. It is primarily a base-catalyzed risk that occurs during the Fmoc deprotection of the second amino acid attached to the resin[2].
When synthesizing a Pro-Thr sequence, the intermediate Fmoc-Pro-Thr(tBu)-O-Resin is perfectly stable. However, upon introducing 20% piperidine to remove the Fmoc group, the resulting H-Pro-Thr(tBu)-O-Resin becomes highly reactive. Proline's unique cyclic structure lowers the activation energy required to adopt a cis-amide geometry. This conformation places the nucleophilic secondary amine of Proline in direct spatial proximity to the ester carbonyl connecting Threonine to the resin. The resulting intramolecular aminolysis cleaves the dipeptide from the solid support, truncating the synthesis and destroying the yield[3].
Fig 1: Mechanism of DKP formation during Fmoc deprotection of H-Pro-Thr-O-Resin.
Steric Hindrance and O-Acylation Risks
Threonine contains a secondary hydroxyl group on its β -carbon. During SPPS, this hydroxyl must be protected as a tert-butyl ether (tBu) to prevent unwanted O-acylation by the incoming Fmoc-Pro-OH. Even with protection, the β -methyl group of Threonine creates a highly restricted trajectory for the incoming acylium ion or active ester. Standard coupling reagents (like DIC/HOBt) often fail to drive this reaction to completion, necessitating the use of highly reactive uronium salts like HATU or DIC/Oxyma[4].
Strategic Mitigation & Workflow
To engineer a self-validating, high-yield protocol, we must manipulate both the solid support and the reaction kinetics:
-
Resin Selection (Steric Shielding): Standard Wang resin utilizes a benzyl ester linkage that is highly susceptible to nucleophilic attack. By replacing this with 2-Chlorotrityl chloride (2-CTC) resin , we introduce massive steric bulk. The three phenyl rings of the trityl group physically block the Proline amine from reaching the ester carbonyl, drastically suppressing DKP formation.
-
Deprotection Kinetics: The standard 20-minute exposure to 20% piperidine provides too much time for the DKP cyclization to occur. We utilize a "fast" deprotection protocol (2 × 3 minutes) or a less nucleophilic base mixture (2% DBU / 5% piperazine) for the critical Proline deprotection step.
-
Analytical Checkpoints: The standard Kaiser (ninhydrin) test yields a false negative for secondary amines. To verify the successful Fmoc deprotection of Proline, the Chloranil test must be used.
Fig 2: Optimized SPPS workflow for Pro-Thr linkages with analytical checkpoints.
Quantitative Data Summary
The following table summarizes the impact of resin choice and deprotection conditions on the synthesis of a model sequence containing a C-terminal Pro-Thr linkage.
| Resin Type | Linkage Type | Deprotection Condition (for Fmoc-Pro) | DKP Formation (%) | Overall Peptide Yield (%) |
| Wang Resin | Benzyl Ester | 20% Piperidine in DMF (20 min) | > 75% | < 20% |
| 2-CTC Resin | Trityl Ester | 20% Piperidine in DMF (20 min) | 15 - 20% | ~ 75% |
| 2-CTC Resin | Trityl Ester | 20% Piperidine in DMF (2 × 3 min) | < 5% | > 90% |
| 2-CTC Resin | Trityl Ester | 2% DBU / 5% Piperazine (2 × 5 min) | < 2% | > 95% |
Step-by-Step Experimental Protocols
Scale: 0.1 mmol. All reactions performed at room temperature unless otherwise noted.
Protocol A: Preparation and Loading of 2-CTC Resin
Causality: 2-CTC resin is moisture-sensitive and must be loaded under anhydrous conditions using a slight excess of base to neutralize the HCl generated during esterification.
-
Weigh 0.1 mmol equivalent of 2-Chlorotrityl chloride resin (loading ~1.0 mmol/g) into a fritted SPPS reaction vessel.
-
Swell the resin in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.
-
Dissolve 0.15 mmol (1.5 eq) of Fmoc-Thr(tBu)-OH in 2 mL of anhydrous DCM.
-
Add 0.3 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the mixture to the resin and agitate for 2 hours.
-
Capping: To cap unreacted trityl chloride sites, add 0.5 mL of Methanol (MeOH) directly to the reaction vessel and agitate for an additional 15 minutes.
-
Drain and wash the resin sequentially with DCM (3 × 5 mL) and DMF (3 × 5 mL).
Protocol B: Standard Fmoc Deprotection & Proline Coupling
Causality: HATU is utilized to overcome the steric hindrance of the β -branched Threonine.
-
Deprotection: Treat the Fmoc-Thr(tBu)-O-Resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 10 minutes.
-
Wash thoroughly with DMF (5 × 5 mL). Perform a Kaiser test to confirm the presence of the primary amine (resin beads should turn deep blue).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Pro-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF.
-
Add 0.8 mmol (8 eq) of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate for 60 minutes.
-
Drain and wash with DMF (3 × 5 mL).
Protocol C: DKP-Minimized Deprotection of Fmoc-Pro (CRITICAL STEP)
Causality: This step prevents the newly exposed Proline amine from attacking the Thr-Resin ester bond.
-
Wash the Fmoc-Pro-Thr(tBu)-O-Resin with DMF (3 × 5 mL).
-
Add 5 mL of 20% piperidine in DMF . Agitate vigorously for exactly 3 minutes .
-
Drain rapidly.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for exactly 3 minutes .
-
Drain rapidly and immediately wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of base.
-
Validation: Perform a Chloranil test (not a Kaiser test). A successful deprotection of Proline will turn the resin beads dark green/blue.
Protocol D: Cleavage and Global Deprotection
-
Wash the completed peptidyl-resin thoroughly with DCM (5 × 5 mL) to shrink the resin and remove DMF. Dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% HPLC-grade water.
-
Add 5 mL of the cocktail to the resin and agitate for 2 hours. (Note: The trityl ester bond cleaves within minutes, but 2 hours is required to fully remove the tBu protecting group from Threonine).
-
Collect the filtrate. Wash the resin once with 2 mL of neat TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise into 30 mL of ice-cold diethyl ether. Centrifuge to collect the pellet, wash twice with cold ether, and dry under vacuum.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega[Link]
-
Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review ACS Biomaterials Science & Engineering[Link]
Sources
Application Notes & Protocols for Fmoc-Prolyl-Threonine Coupling
A Senior Application Scientist's Guide to Overcoming Sterically Hindered Peptide Bond Formation
The synthesis of peptides containing the Fmoc-Pro-Thr sequence represents a significant challenge in solid-phase peptide synthesis (SPPS). This juncture combines two distinct steric challenges: the coupling of an N-α-acylated proline, a secondary amine, onto a β-branched amino acid, threonine. This guide provides an in-depth analysis of the underlying chemical principles, a comparative evaluation of modern coupling reagents, and detailed, field-proven protocols designed to ensure high-yield, low-racemization outcomes for this difficult coupling.
The Underlying Challenge: A Convergence of Steric Hindrance
Successful peptide bond formation relies on the nucleophilic attack of a free N-terminal amine on an activated C-terminal carboxyl group.[1] The efficiency of this reaction is dramatically impeded when bulky substituents are present near the reaction centers.
-
The Proline Problem: Proline's unique cyclic structure incorporates the backbone nitrogen into a pyrrolidine ring, making it a secondary amine. This N-alkylated nature sterically encumbers the nitrogen, reducing its nucleophilicity compared to the primary amines of other proteinogenic amino acids.[2][3] This can lead to sluggish and incomplete coupling reactions.[2]
-
The Threonine Problem: Threonine is a β-branched amino acid, with a methyl and a hydroxyl group attached to the β-carbon. This bulkiness close to the peptide backbone physically obstructs the approach of the activated acylating species, further slowing the rate of peptide bond formation.[4]
The combination of these factors in the Fmoc-Pro-Thr linkage results in a kinetically disfavored reaction. Standard coupling protocols often fail, leading to significant levels of deletion sequences and forcing the use of optimized reagents and conditions to drive the reaction to completion.[4]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for overcoming the steric barriers of the Pro-Thr bond. Reagents are broadly classified into carbodiimides and onium salts (phosphonium and aminium/uronium), with the latter being strongly preferred for difficult couplings.
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6] While inexpensive, their high reactivity can lead to side reactions, most notably racemization of the activated amino acid.[5] The O-acylisourea can also rearrange into an unreactive N-acylurea, terminating the coupling attempt.[6]
For SPPS, DIC is exclusively used because its byproduct, diisopropylurea, is soluble in common synthesis solvents like Dimethylformamide (DMF), whereas the byproduct of DCC is insoluble and clogs resin beds.[6][7]
To mitigate side reactions, carbodiimide couplings are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl Cyanohydroxyiminoacetate (OxymaPure).[6][8] These additives trap the O-acylisourea to form a more stable, less racemization-prone active ester.[6][7]
Onium salts have become the gold standard for peptide synthesis, especially for challenging sequences. They are pre-formed salts that react with the carboxylate in the presence of a base to generate a highly reactive acyl-onium species, which subsequently forms an active ester with its benzotriazole-derived component.[5][9]
-
Phosphonium Salts (PyBOP®, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and generate non-guanidinylating byproducts, resulting in cleaner reactions compared to their aminium counterparts.[8][10] For extremely difficult couplings, PyAOP is preferred as it incorporates the superior 7-Aza-1-hydroxybenzotriazole (HOAt) moiety, which accelerates coupling and further suppresses racemization.[11]
-
Aminium/Uronium Salts (HBTU, HCTU, HATU, COMU): This class includes some of the most powerful coupling reagents available.
-
HBTU and HCTU are based on HOBt and 6-Cl-HOBt, respectively, and are excellent for routine synthesis.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered one of the most effective reagents for hindered couplings.[4][12] It generates a highly reactive OAt ester, which is exceptionally effective at overcoming steric barriers.[4]
-
COMU is a third-generation aminium salt based on Oxyma. It offers reactivity comparable to HATU but generates non-explosive byproducts, enhancing its safety profile.[13]
-
A Critical Caveat: Aminium salts can undergo a side reaction where they react directly with the N-terminal amine, forming an unreactive guanidinium species that terminates the peptide chain.[1][10][14] This is most problematic when activating sterically hindered acids (like Fmoc-Pro), as the slow formation of the active ester allows time for the side reaction to occur.
-
| Coupling Reagent | Class | Relative Efficiency (Pro-Thr) | Racemization Risk | Key Advantages | Potential Disadvantages |
| DIC / OxymaPure | Carbodiimide | Moderate | Low-Moderate | Cost-effective; soluble byproduct. | Slower kinetics; potential for N-acylurea formation.[6] |
| PyBOP® | Phosphonium | High | Low | Clean reaction profile; no guanidinylation.[10] | More expensive than carbodiimides. |
| HCTU | Aminium | High | Low | Fast reaction kinetics; cost-effective onium salt. | Potential for guanidinylation side reaction.[10] |
| HATU | Aminium | Very High | Very Low | Gold standard for difficult couplings; forms highly reactive OAt ester.[4] | High cost; potential for guanidinylation.[10] |
| COMU | Aminium | Very High | Very Low | Reactivity comparable to HATU; non-explosive byproducts.[13] | High cost; potential for guanidinylation.[10] |
Experimental Protocols & Methodologies
Success in coupling Fmoc-Pro-Thr requires meticulous attention to detail. The following protocols are optimized for high efficiency on a standard solid-phase synthesizer or for manual synthesis.
Caption: Standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.
This protocol is the recommended course of action for the Fmoc-Pro-Thr coupling, prioritizing yield and purity over reagent cost.
Materials & Reagents:
-
Resin-bound peptide with a free N-terminal Threonine
-
Fmoc-L-Pro-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free DMF
-
Dichloromethane (DCM) for washing
-
Kaiser test kit or equivalent ninhydrin-based test
Reagent Stoichiometry (relative to resin loading):
| Reagent | Equivalents |
|---|---|
| Fmoc-L-Pro-OH | 4.0 |
| HATU | 3.9 |
| DIPEA | 8.0 |
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal threonine using 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of piperidine. A final wash with DCM and then DMF is recommended.
-
Activation Mixture Preparation: In a separate, clean vessel, dissolve Fmoc-L-Pro-OH (4.0 eq.) and HATU (3.9 eq.) in the minimum required volume of DMF.
-
Activation: Add DIPEA (8.0 eq.) to the mixture. Allow the solution to pre-activate for 1-2 minutes. The solution will typically turn yellow.
-
Coupling: Immediately add the activated mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly stubborn sequences, the reaction time can be extended to 4 hours or the temperature can be gently increased to 35°C.[4]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).
-
Troubleshooting (Positive Kaiser Test): If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, perform a "double coupling" by repeating steps 3-8 with a fresh batch of reagents.[3][4] If the coupling remains incomplete, cap the unreacted amines with an acetic anhydride solution before proceeding to the next amino acid.[4]
This protocol provides a more economical alternative, suitable for process development or when HATU is not available. It requires careful pre-activation to minimize side reactions.
Materials & Reagents:
-
Resin-bound peptide with a free N-terminal Threonine
-
Fmoc-L-Pro-OH
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free DMF
-
Dichloromethane (DCM)
Reagent Stoichiometry (relative to resin loading):
| Reagent | Equivalents |
|---|---|
| Fmoc-L-Pro-OH | 4.0 |
| OxymaPure | 4.0 |
| DIC | 4.0 |
| DIPEA (for neutralization) | 1.0 |
Procedure:
-
Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1. After the final wash, add 1.0 eq of DIPEA in DMF to the resin to ensure the N-terminal amine is in its free base form. Agitate for 2 minutes and drain.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Pro-OH (4.0 eq.) and OxymaPure (4.0 eq.) in DMF.
-
Activation: Add DIC (4.0 eq.) to the mixture. Allow the solution to pre-activate at room temperature for 10-15 minutes.
-
Coupling: Add the pre-activated mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring & Troubleshooting: Follow steps 7, 8, and 9 from Protocol 1. Double coupling is frequently necessary with this method for the Pro-Thr linkage.
Mechanism & Key Considerations
Understanding the reaction mechanism is key to troubleshooting. Both onium salts and carbodiimides with additives function by converting the carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by the amine.
Caption: Generalized mechanism for peptide coupling via an active ester intermediate.
Key Scientific Insights:
-
Base Selection: The base (typically DIPEA) serves two roles: to deprotonate the carboxylic acid to its carboxylate form for activation, and to neutralize the protonated N-terminal amine on the peptide-resin.[11] Using a non-nucleophilic base is critical to avoid side reactions.
-
Epimerization Control: Epimerization (racemization at the α-carbon) occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[5] Additives like HOAt and OxymaPure rapidly form active esters, which are less prone to cyclizing into the oxazolone, thus preserving stereochemical integrity.[5][15] Proline, lacking an α-hydrogen, cannot form an oxazolone and is therefore highly resistant to racemization during coupling.
-
Solvent Effects: While DMF is the default solvent, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its stronger solubilizing properties.[4]
By implementing these advanced protocols and understanding the chemical principles at play, researchers can confidently and successfully synthesize peptides containing the challenging Fmoc-Pro-Thr linkage, ensuring the integrity and purity of their final product.
References
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Solid-phase peptide synthesis introduction-Technical Articals-News. CSBio. [Link]
-
3.7 Phosphonium Salts. Thieme. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. (2021, May 19). [Link]
-
Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(44), 9428–9434. [Link]
-
Peptide Synthesis - Carbodiimide Mediated Coupling. YouTube. (2025, June 3). [Link]
-
Proposed mechanism for activation by uronium salt. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
J., A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023, January 30). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Note: Profiling Prolyl-Threonine (Pro-Thr) Cleavage by Proline-Directed Endopeptidases
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Enzymology, Phosphoproteomics, and Targeted Therapeutics
The Mechanistic Challenge of Prolyl-Threonine Scission
The cleavage of peptide bonds adjacent to proline residues presents a formidable thermodynamic and steric challenge in biochemistry. Proline’s unique cyclic pyrrolidine ring restricts the ϕ (phi) angle of the peptide backbone, locking it into a rigid conformation that is highly resistant to broad-spectrum proteases[1]. When proline is paired with threonine (the Pro-Thr motif), the complexity is magnified. Threonine’s β -branched side chain and hydroxyl group introduce severe steric hindrance and competing hydrogen-bond potential, effectively shielding the scissile bond from nucleophilic attack.
Despite this, specific proline-directed endopeptidases have evolved specialized active-site architectures to process these bonds. For example, the IgA1 protease secreted by Neisseria gonorrhoeae specifically targets and cleaves the Pro-Thr bond within the hinge region of human immunoglobulin A1, facilitating immune evasion[1][2]. Similarly, mammalian S9 family serine proteases—such as Prolyl Oligopeptidase (PREP) and Fibroblast Activation Protein α (FAP)—utilize a highly conserved Ser-Asp-His catalytic triad to achieve post-proline endopeptidase activity[3][4]. Recently, novel enzymes like EndoPro (neprosin) have been adopted in phosphoproteomics to cleave C-terminal to proline, unlocking previously inaccessible Pro-Thr and pThr-Pro phosphorylation motifs[5][6].
Understanding and assaying this specific cleavage is critical for developing targeted immunomodulators[7] and advancing deep phosphoproteomic profiling.
Analytical Workflow & Experimental Design
To rigorously evaluate Pro-Thr cleavage, we employ a dual-modality approach. High-throughput FRET (Förster Resonance Energy Transfer) assays are utilized for rapid kinetic extraction, while LC-MS/MS provides high-resolution sequence validation, particularly in complex proteomic backgrounds.
Workflow for validating Pro-Thr cleavage using LC-MS/MS and FRET assays.
Quantitative Profiling of Proline-Directed Endopeptidases
The efficiency of Pro-Thr cleavage varies significantly depending on the enzyme's subsite specificity (S1/S1' pockets). Table 1 summarizes the kinetic parameters of key proline-directed endopeptidases against their preferred substrates.
Table 1: Kinetic Parameters of Proline-Directed Endopeptidases
| Enzyme | Source | Substrate Motif | Km (mM) | kcat ( s−1 ) | Specific Inhibitor |
| IgA1 Protease (Type 2) | N. gonorrhoeae | Ac-Pro-Ser-Thr-Pro-Pro-Thr-Pro-Ser-NH2 | 0.032 | 105 | Ala-Pro-boroPro |
| Prolyl Endopeptidase (PREP) | Mammalian Brain | Z-Gly-Pro-AMC | 0.015 | 45 | KYP-2047 |
| Fibroblast Activation Protein (FAP) | Human (Recombinant) | Ac-Gly-Pro-AMC | 0.040 | 12 | Val-boroPro (Talabostat) |
| EndoPro (Neprosin) | Nepenthes ventrata | Proteome-wide (Pro-X / Pro-Thr) | N/A | N/A | Cysteine Alkylation |
*Note: EndoPro kinetics are highly dependent on the global proteomic matrix and pH. It is uniquely inhibited by cysteine modifications such as alkylation or oxidation rather than standard serine protease inhibitors[5].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the observed cleavage is an artifact-free representation of specific enzyme activity.
Protocol A: High-Throughput FRET Kinetic Assay for Pro-Thr Cleavage
This protocol measures the real-time cleavage of synthetic fluorogenic Pro-Thr substrates by IgA1 protease or S9 endopeptidases.
Materials:
-
Enzyme: Recombinant IgA1 Protease (Type 2) or PREP.
-
Substrate: Dabcyl-Pro-Ser-Thr-Pro-Pro-Thr-Pro-Ser-Edans (FRET-quenched).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Inhibitor: Ala-Pro-boroPro (for IgA1)[2] or KYP-2047 (for PREP).
Step-by-Step Methodology & Causality:
-
Buffer Preparation: Prepare the assay buffer. Causality: If testing PREP, supplement with 1 mM DTT. PREP is a thiol-dependent serine protease; maintaining its allosteric/structural cysteine residues in a reduced state is strictly required to preserve the active β -propeller conformation[8]. Do not add DTT for IgA1 protease.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 nM enzyme to 20 μ L buffer. In parallel control wells, pre-incubate the enzyme with 1 μ M of the specific transition-state inhibitor (e.g., Ala-Pro-boroPro) for 15 minutes at 37°C. Causality: Boronic acid inhibitors form a reversible covalent bond with the catalytic serine/threonine. Pre-incubation ensures thermodynamic equilibrium is reached, fully occupying the S1/S2 pockets before the substrate is introduced.
-
Reaction Initiation: Add 10 μ L of the FRET substrate (final concentration ranging from 5 μ M to 100 μ M) to all wells.
-
Kinetic Readout: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 30 minutes at 37°C.
Self-Validation Checkpoint: The velocity ( V0 ) in the inhibitor-treated wells must remain at baseline (matching the substrate-only blank). If signal is detected in the inhibited wells, it indicates the presence of a contaminating, off-target protease in your sample matrix, invalidating the specificity of the Pro-Thr cleavage data.
Protocol B: LC-MS/MS Phosphoproteomics Workflow using EndoPro
EndoPro is utilized to digest complex cell lysates, specifically cleaving C-terminal to proline to map elusive pThr-Pro kinase motifs[6].
Materials:
-
Enzyme: EndoPro (Neprosin).
-
Sample: 100 μ g of extracted cellular proteome.
-
Spike-in Control: Heavy-isotope labeled synthetic phosphopeptide (e.g., Ac-Ala-pThr-Pro-Gly-[13C/15N-Lys]).
-
Buffer: 100 mM Glycine-HCl, pH 2.0.
Step-by-Step Methodology & Causality:
-
Protein Denaturation & Alkylation: Denature the proteome using 8M Urea. Reduce with TCEP and alkylate with Iodoacetamide (IAA). Causality: EndoPro itself is inhibited by cysteine alkylation[5]. Therefore, you must perform a thorough buffer exchange (via molecular weight cutoff filters or protein precipitation) to remove all residual IAA before introducing EndoPro.
-
Spike-in Addition: Spike the heavy-isotope labeled pThr-Pro peptide into the lysate at a concentration of 100 fmol/ μ g.
-
pH Adjustment & Digestion: Resuspend the proteome in the pH 2.0 Glycine-HCl buffer. Add EndoPro at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C. Causality: Digestion must be performed at pH 2.0 rather than physiological pH. At pH 2.0, EndoPro exhibits maximum specificity for Pro/Ala C-terminal cleavage. If the pH shifts to 5.5, the enzyme begins to exhibit non-specific background cleavage and disfavors negatively charged amino acids, ruining the precision required for phosphoproteomics[6].
-
Quenching & Desalting: Quench the reaction by adjusting the pH to 8.0 using Tris-base, followed by standard C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry (e.g., Orbitrap) using HCD or EThcD fragmentation.
Self-Validation Checkpoint: During data analysis, query the MS1/MS2 spectra for the heavy-isotope spiked peptide. The detection of the perfectly cleaved heavy fragment validates two critical parameters: (1) The EndoPro successfully bypassed the steric hindrance of the phosphorylated threonine, and (2) the digestion conditions and MS dynamic range were optimal. Failure to detect this spike-in invalidates the absence of pThr-Pro motifs in the broader biological sample.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. US20230212549A1 - Compounds comprising a fibroblast activation protein ligand and use thereof - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting proline in (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enzyme-database.org [enzyme-database.org]
Application Note: Site-Specific O-Glycosylation Analysis of Prolyl-Threonine (Pro-Thr) Motifs
Introduction & Mechanistic Overview
Mucin-type O-glycosylation is a critical post-translational modification (PTM) governing protein stability, cellular adhesion, and immune evasion in oncology. The process is initiated by a family of up to 20 UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which catalyze the transfer of N-acetylgalactosamine (GalNAc) to the hydroxyl groups of Serine (Ser) or Threonine (Thr) residues.
In drug development and structural biology, Prolyl-Threonine (Pro-Thr) and TTX (Thr-Thr-X) motifs are of paramount importance. These motifs are densely clustered within the Pro-Thr-Ser (PTS) domains of mucins (e.g., MUC2, MUC5AC).
The Causality of the Proline Kink: Why are Pro-Thr motifs preferentially targeted? Proline residues introduce a rigid "kink" into the polypeptide backbone. A proline at the +3 position relative to the target threonine (Pro+3) forces the peptide into an extended polyproline type II helix conformation. This structural rigidity minimizes steric hindrance, exposing the threonine hydroxyl group directly to the catalytic pocket of the GalNAc-T enzyme, while downstream prolines engage the enzyme's C-terminal lectin domain to anchor the substrate [1]. Furthermore, O-glycosylation at these consecutive TTX motifs locks intrinsically disordered proteins (IDPs) into highly extended, rigid "bottlebrush" conformations, which are critical for forming protective mucosal barriers and generating cancer-specific neoepitopes [2].
Isoenzyme Specificity and Motif Recognition
Because the GalNAc-T family exhibits complex, overlapping specificities, selecting the correct isoenzyme for in vitro assays is critical. The table below summarizes the substrate preferences of key GalNAc-T subfamilies when targeting Pro-Thr/TTX motifs.
Table 1: GalNAc-T Isoenzyme Specificities for Pro-Thr Motifs
| GalNAc-T Isoenzyme | Subfamily Classification | Motif Preference | Mechanistic Role |
| GalNAc-T1 / T2 | Peptide-preferring | Non-glycosylated Pro-Thr | Initiates de novo O-glycosylation on nascent, unmodified polypeptides. Relies heavily on the Pro+3 interaction. |
| GalNAc-T4 | (Glyco)peptide-preferring | Pre-glycosylated TTX | Acts as a "follow-up" enzyme. Fills in adjacent Thr residues in dense mucin domains after initial priming. |
| GalNAc-T10 | Strict glycopeptide | GalNAc-modified PTS | Requires prior glycosylation to engage its lectin domain before it can modify neighboring Pro-Thr sites. |
Visualizing the Analytical Workflow
To study the O-glycosylation of Pro-Thr motifs, we employ a self-validating pipeline combining in vitro enzymatic assays with high-resolution mass spectrometry and NMR.
Workflow for in vitro O-glycosylation of Pro-Thr motifs and downstream structural characterization.
Step-by-Step Experimental Protocols
Protocol A: In Vitro GalNAc-T Glycosylation Assay
This protocol establishes a controlled environment to transfer a GalNAc moiety onto a synthetic Pro-Thr rich peptide (e.g., MUC5AC or MUC2 tandem repeats) .
Reagents & Materials:
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4)
-
Cofactor: 5–10 mM MnCl₂
-
Donor Substrate: 250 µM UDP-GalNAc
-
Acceptor Peptide: 150 µM synthetic peptide containing the target Pro-Thr motif.
-
Enzyme: Soluble, truncated recombinant GalNAc-T (e.g., GalNAc-T2).
Step-by-Step Procedure:
-
Buffer Assembly: In a low-bind microcentrifuge tube, combine the Tris-HCl buffer, MnCl₂, and acceptor peptide.
-
Causality Check: The inclusion of MnCl₂ is non-negotiable. The GalNAc-T catalytic domain utilizes a conserved DXD motif to coordinate the Mn²⁺ ion, which in turn binds the diphosphate group of the UDP-GalNAc donor. Without Mn²⁺, the enzyme is catalytically dead.
-
-
Reaction Initiation: Add the UDP-GalNAc donor (250 µM final concentration) and the recombinant GalNAc-T enzyme to bring the total reaction volume to 20–50 µL.
-
Incubation: Incubate the mixture at 37°C. Depending on the enzyme kinetics and the density of the Pro-Thr motifs, incubation times range from 15 minutes to 24 hours.
-
Reaction Quenching: Terminate the reaction by adding Trifluoroacetic acid (TFA) to a final concentration of 0.1%, or alternatively, quench by adding aqueous EDTA (150 mM, pH 8.0) to chelate the Mn²⁺ ions [3].
-
Self-Validating Control: Always run a parallel reaction using a catalytically inactive GalNAc-T mutant (e.g., H271D) or a reaction lacking UDP-GalNAc. This controls for background matrix interference and confirms that any observed +203 Da mass shift is strictly enzyme-mediated.
Protocol B: Site-Specific O-Glycoproteomic Analysis via LC-MS/MS
To verify the exact occupancy of the GalNAc moiety on the Threonine residue within the Pro-Thr motif, mass spectrometry must be utilized with specific fragmentation techniques [4].
Step-by-Step Procedure:
-
Desalting: Purify the quenched reaction mixture using C18 ZipTips to remove excess salts, MnCl₂, and unreacted UDP-GalNAc. Elute in 50% Acetonitrile / 0.1% Formic Acid.
-
LC Separation: Inject the sample onto a nano-LC system equipped with a reversed-phase C18 analytical column. Use a shallow gradient (e.g., 5-35% Acetonitrile over 45 minutes) to separate unmodified peptides from their glycosylated counterparts (glycopeptides typically elute slightly earlier due to increased hydrophilicity).
-
MS/MS Fragmentation (Critical Step): Configure the mass spectrometer to trigger Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) with stepped collision energies.
-
Causality Check: Traditional Collision-Induced Dissociation (CID) deposits energy into the lowest energy bond—typically the labile O-glycosidic linkage—resulting in the neutral loss of the glycan and stripping the peptide backbone of localization data. ETD induces radical-driven cleavage of the peptide backbone (yielding c and z ions) while leaving the PTM intact. This allows for the unambiguous localization of the GalNAc moiety to the specific Threonine residue within the Pro-Thr sequence.
-
References
-
Title : Decoding the complex substrate specificities of GalNAc-Ts Source : Glycobiology (Oxford Academic) URL : [Link]
-
Title : Impaired O-Glycosylation at Consecutive Threonine TTX Motifs in Mucins Generates Conformationally Restricted Cancer Neoepitopes Source : Biochemistry (ACS Publications) URL : [Link]
-
Title : Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family Source : NCBI Bookshelf (NIH) URL : [Link]
-
Title : Engineering Orthogonal Polypeptide GalNAc-Transferase and UDP-Sugar Pairs Source : Journal of the American Chemical Society (JACS) URL : [Link]
-
Title : Quantification and site-specific analysis of co-occupied N- and O-glycopeptides Source : bioRxiv URL : [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Prolyl-Threonine Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly focuses on complex, highly structured, and aggregation-prone peptides, mastering the chemistry of "difficult sequences" is paramount. This guide provides authoritative, field-proven troubleshooting strategies for one of the most notoriously challenging amide bond formations in Solid-Phase Peptide Synthesis (SPPS): the Prolyl-Threonine (Pro-Thr) or Threonyl-Proline (Thr-Pro) coupling.
Mechanistic Insights: The Causality of Coupling Failure
Before troubleshooting, it is critical to understand the physical chemistry causing the failure. The difficulty in coupling an activated Fmoc-Thr(tBu)-OH to a resin-bound proline (or vice versa) arises from a "perfect storm" of steric clashes[1][2]:
-
The Proline Constraint: Proline is a secondary, N-alkylated amino acid. Its nitrogen atom is locked within a rigid pyrrolidine ring. This severely restricts the Bürgi-Dunitz trajectory—the specific angle at which the incoming activated carboxyl group must approach the amine to successfully form the tetrahedral intermediate[2].
-
The Threonine Shield: Threonine features a β -branched side chain. The β -carbon bears both a methyl group and a hydroxyl group. In Fmoc/tBu SPPS, this hydroxyl is protected by a massive tert-butyl (tBu) group[1]. This creates a dense steric shield around the activated carbonyl carbon.
When these two bulky centers are forced together under standard room-temperature conditions, the activation energy required to achieve the transition state is exceptionally high, frequently resulting in incomplete couplings and truncated deletion sequences.
Mechanistic pathway of steric hindrance in Pro-Thr coupling and resolution strategies.
Troubleshooting Guide & Experimental Protocols
To establish a self-validating system, every protocol below includes an integrated verification step to ensure the causality of your experimental choices yields measurable success.
Protocol A: Reagent Optimization (The Chemical Approach)
Standard HBTU/DIPEA activation is insufficient for secondary amines[1]. You must switch to highly reactive aminium/uronium salts with superior leaving groups.
Methodology:
-
Deprotection: Treat the resin-bound Pro-peptide with 20% piperidine in DMF (2 × 5 mins) to yield the free secondary amine. Wash extensively with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (5 equivalents relative to resin loading), HATU (4.9 eq), and HOAt (5 eq) in minimal DMF. Add DIPEA (10 eq). Allow pre-activation for exactly 2 minutes.
-
Coupling: Transfer the activated solution to the resin. Agitate vigorously for 2 to 4 hours at room temperature.
-
Verification (Critical): Perform a Chloranil test . Do not use the Kaiser (ninhydrin) test. Ninhydrin requires a primary amine to form Ruhemann's purple and will yield a false negative for unreacted proline. A successful coupling is indicated by a negative (colorless/yellow) Chloranil test.
Protocol B: Microwave-Assisted Peptide Synthesis (MAPS) (The Thermodynamic Approach)
If chemical optimization fails, apply thermal energy to overcome the steric activation barrier. Elevated temperatures increase molecular collision rates and disrupt internal hydrogen bonding[3].
Methodology:
-
Solvent Swap: Swell the resin in N-Methyl-2-pyrrolidone (NMP). NMP absorbs microwave energy more efficiently and swells resins better at high temperatures than DMF.
-
Reagent Addition: Add Fmoc-Thr(tBu)-OH (5 eq), DIC (5 eq), and OxymaPure (5 eq) directly to the reaction vessel. Note: Avoid uronium salts like HATU in microwaves above 60°C as they can cause guanidinylation of the N-terminus.
-
Irradiation: Irradiate the vessel in a dedicated microwave peptide synthesizer at 75°C for 10 to 15 minutes[4].
-
Verification: Wash the resin with hot DMF (3 × 1 min) to clear viscous byproducts, then validate completion via the Chloranil test.
Protocol C: The Pseudoproline Bypass (The Structural Approach)
The ultimate solution for intractable sequences is to avoid forming the sterically hindered bond on the solid support entirely. Pseudoproline dipeptides (e.g., Fmoc-Pro-Thr( ΨMe,Me pro)-OH) introduce the problematic bond as a pre-formed, highly soluble building block[5].
Methodology:
-
Sequence Modification: Replace the individual Pro and Thr coupling cycles in your automated method with a single coupling of the pseudoproline dipeptide.
-
Coupling: Couple the dipeptide using standard HATU/DIPEA conditions for 1 hour. The oxazolidine ring introduces a "kink" in the backbone, disrupting β -sheet aggregation and enhancing the solvation of the growing chain[6].
-
Subsequent Step Caution: The coupling of the next amino acid onto the sterically hindered oxazolidine nitrogen of the pseudoproline can be sluggish[6]. Program a double-coupling or apply microwave heating for the residue immediately following the pseudoproline.
Troubleshooting workflow for resolving incomplete Pro-Thr peptide couplings.
Quantitative Data Presentation
The table below summarizes the expected coupling efficiencies of Fmoc-Thr(tBu)-OH onto a resin-bound Proline utilizing the various troubleshooting methodologies discussed.
| Coupling Strategy | Reagent System | Solvent | Temp (°C) | Time (min) | Estimated Yield (%) |
| Standard Baseline | HBTU / DIPEA | DMF | 25 | 60 | < 40% |
| Optimized Chemistry | HATU / HOAt / DIPEA | DMF | 25 | 120 | 75 - 85% |
| Microwave (MAPS) | DIC / OxymaPure | NMP | 75 | 15 | > 95% |
| Pseudoproline Bypass | Pre-formed Dipeptide + HATU | DMF | 25 | 60 | > 98% |
Frequently Asked Questions (FAQs)
Q: Why is my Kaiser test showing a false negative after the Fmoc deprotection of Proline? A: The Kaiser (ninhydrin) test relies on the reaction of ninhydrin with a primary amine to form the deep blue Ruhemann's purple complex. Because proline is a secondary amine, it cannot form this complex, leaving the resin beads their original color (a false negative). Always use the Chloranil test or the Isatin test to detect free proline amines.
Q: I successfully incorporated a pseudoproline dipeptide, but the subsequent amino acid coupling is failing. Why? A: While pseudoprolines solve the immediate Pro-Thr coupling issue, the oxazolidine/thiazolidine ring of the pseudoproline creates significant steric hindrance for the next incoming amino acid[6]. You must use highly activated reagents (HATU/HOAt) or microwave assistance for the coupling step immediately following pseudoproline incorporation.
Q: I am observing a massive loss of peptide from the resin after coupling Fmoc-Thr(tBu)-OH to my C-terminal Proline. What is happening? A: You are likely experiencing Diketopiperazine (DKP) formation[2]. When proline is at the C-terminus (e.g., attached to a 2-chlorotrityl resin) and the Fmoc group of the second amino acid (Threonine) is removed, the free amine of Threonine can attack the ester bond linking Proline to the resin. This cleaves the dipeptide off the resin as a cyclic DKP. To prevent this, use a highly sterically hindered resin (like 2-CTC), perform the Fmoc deprotection of Threonine very rapidly (e.g., 20% piperidine with 0.1M HOBt to suppress base-catalyzed side reactions), and immediately couple the third amino acid.
Q: Can I use elevated temperatures without a dedicated microwave synthesizer? A: Yes, conventional heating blocks or jacketed reaction vessels at 60–70°C can be used. However, conventional heating relies on conduction, which is slower and less uniform than the rapid, volumetric dielectric heating provided by microwaves[3]. If using conventional heat, extend the coupling time to 45–60 minutes.
References
- A Technical Guide to Fmoc-Thr(tBu)
- A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Technical Support Center: Pseudoproline Dipeptides in Peptide Synthesis. Benchchem.
- Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Omega.
- Chapter 5: Microwave-assisted Peptide Synthesis - Books. The Royal Society of Chemistry.
Sources
preventing diketopiperazine formation during prolyl-threonine synthesis
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Prolyl-Threonine (Pro-Thr) Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious sequence-dependent side reactions in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazine (DKP) during the assembly of Prolyl-Threonine (Pro-Thr) sequences. This guide bypasses generic advice, offering mechanistic causality, self-validating protocols, and authoritative strategies to ensure your peptide elongates successfully.
Part 1: Mechanistic Diagnostics (The "Why" Behind the Failure)
Q: Why does my synthesis consistently fail or truncate exactly after the deprotection of the Pro-Thr dipeptide? A: You are observing "traceless" diketopiperazine (DKP) formation, a severe deletion side reaction. When Proline is the penultimate amino acid from the C-terminus (e.g., Resin-Linker-Thr-Pro-NH₂), its unique cyclic pyrrolidine side chain restricts the ϕ dihedral angle of the peptide backbone. This thermodynamic restriction heavily favors the cis-amide bond conformation.
During standard Fmoc removal (e.g., 20% piperidine in DMF), the liberated N-terminal secondary amine of Proline is held in close spatial proximity to the C-terminal ester bond linking Threonine to the resin. The free amine acts as a nucleophile, attacking the ester carbonyl. This1 irreversibly cleaves the dipeptide from the resin as a stable, six-membered cyclo(Pro-Thr) ring, leaving behind a dead-end hydroxyl group on the linker[1]. Because the cyclic dipeptide is washed away during solvent steps, this truncation is often undetectable until final LC-MS analysis reveals a missing product.
Q: Is Threonine contributing to this, or is it solely a Proline issue? A: While Proline is the primary conformational driver for the cis-geometry, the adjacent Threonine residue exacerbates the kinetics of the attack. Threonine's β -branched side chain induces local steric crowding that further restricts backbone flexibility, locking the dipeptide into the reactive cis-conformation. Furthermore, DKP formation is predominantly induced at the Fmoc-removal step when mediated by a secondary amine, making Proline sequences exceptionally vulnerable[2].
Part 2: Preventative Strategies (The "How-To")
Q: How can I physically block this intramolecular attack? A: The gold standard for preventing C-terminal DKP formation is replacing standard ester-linked resins (like Wang resin) with highly sterically hindered supports, specifically 2-Chlorotrityl chloride (2-CTC) resin [3]. The immense steric bulk of the trityl group physically shields the ester carbonyl from the nucleophilic attack of the Proline amine. This allows the free amine to safely await the coupling of the third amino acid (AA3) without cyclizing[4].
Q: I am restricted to using a Wang resin for my current workflow. How can I chemically suppress DKP formation? A: If you cannot change the resin, you must alter the kinetics of the reaction environment. DKP formation is a base-catalyzed competition reaction. You must minimize the time the free amine spends in a basic environment and maximize the speed of the subsequent coupling:
-
Modify the Deprotection Cocktail: Replace 20% piperidine/DMF with a faster, less DKP-promoting base mixture. A validated alternative is 2, which drastically reduces DKP formation rates while accelerating Fmoc removal[2].
-
Rapid AA3 Coupling (In Situ Activation): Pre-activate the third amino acid (AA3) with highly efficient coupling reagents (e.g., HATU/HOAt) before adding it to the resin. This ensures the acylation of the Proline amine outpaces the intramolecular cyclization[4].
-
Dipeptide Building Blocks: Bypass the reactive dipeptide stage entirely by coupling a pre-formed Fmoc-AA3-Pro-OH dipeptide to the Threonine-resin[3].
Part 3: Quantitative Diagnostics
To diagnose DKP formation via LC-MS, look for the specific mass loss corresponding to the cleaved dipeptide (a double amino acid deletion, or desXaaXaa impurity)[5].
| Sequence (N → C) | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) | Diagnostic Indicator |
| Pro-Thr | -198.10 | -198.22 | Loss of (Pro + Thr residues) |
| Gly-Pro | -154.07 | -154.17 | Loss of (Gly + Pro residues) |
| Ala-Pro | -168.09 | -168.20 | Loss of (Ala + Pro residues) |
| Leu-Pro | -210.14 | -210.28 | Loss of (Leu + Pro residues) |
Table 1: Expected mass shifts when DKP truncation occurs at the dipeptide stage, resulting in the loss of the first two amino acid residues from the growing peptide chain.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: it utilizes 2-CTC resin and an optimized deprotection strategy to ensure the Pro-Thr bond remains intact.
Step-by-Step Methodology: Optimized Fmoc-SPPS for Pro-Thr
-
Resin Swelling & Loading:
-
Action: Swell 2-CTC resin (0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Load Fmoc-Thr(tBu)-OH using 2.0 equivalents (eq) of amino acid and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM for 2 hours.
-
Causality: Swelling expands the polystyrene matrix, maximizing solvent accessibility. 2-CTC provides the necessary steric bulk to prevent future DKP cyclization[3].
-
Validation Check: Cap unreacted trityl chloride sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes. This prevents truncated sequences from forming later in the synthesis.
-
-
First Deprotection & Proline Coupling:
-
Action: Deprotect Fmoc-Thr with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min). Couple Fmoc-Pro-OH (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 45 minutes.
-
Validation Check: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.
-
-
Critical Step: Proline Deprotection (DKP Risk Zone):
-
Action: Do not use standard 20% piperidine. Instead, treat the resin with 2% DBU / 5% piperazine in NMP for exactly 3 minutes, drain, and repeat for 5 minutes[2]. Immediately wash the resin with NMP (3 x 1 min) and DMF (3 x 1 min).
-
Causality: DBU provides rapid deprotonation while piperazine scavenges the dibenzofulvene byproduct without acting as a strong base catalyst for DKP cyclization.
-
-
Rapid AA3 Coupling:
-
Action: Pre-activation: In a separate vial, activate Fmoc-AA3-OH (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2 minutes. Add the activated mixture to the resin immediately. React for 1 hour.
-
Causality: Pre-activation ensures the acylation species is fully formed before it contacts the vulnerable free amine, outpacing the intramolecular DKP attack[4].
-
Validation Check: Perform a Chloranil test (since Proline is a secondary amine, Kaiser is ineffective). A negative result confirms successful trapping of the amine, validating that DKP formation was prevented.
-
Part 5: Pathway Visualization
The following diagram maps the logical pathways of DKP formation versus successful peptide elongation based on resin choice and reaction kinetics.
Mechanistic pathways of DKP truncation vs. successful peptide elongation via 2-CTC resin.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - peptidechemistry.org. 1
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega / NIH.gov. 2
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ACS Omega / NIH.gov. 5
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 3
-
Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. 4
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection for Prolyl-Threonine Peptides
Welcome to the Technical Support Center for advanced challenges in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the Prolyl-Threonine (Pro-Thr) motif. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to solve these challenging synthetic problems.
The Pro-Thr sequence is a classic example of a "difficult coupling," where the unique structural properties of both amino acids conspire to hinder efficient synthesis. This guide provides a structured approach to troubleshooting and optimizing the critical Fmoc deprotection step.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of Pro-Thr containing peptides. Each answer provides a mechanistic explanation and actionable solutions.
Q1: Why is the Fmoc deprotection of my resin-bound H-Pro-Thr... sequence unusually slow or incomplete?
Root Cause Analysis:
Incomplete Fmoc deprotection at this step is a frequent issue stemming from two synergistic factors: steric hindrance and peptide aggregation.
-
Compound Steric Hindrance: The deprotection reaction requires the base (e.g., piperidine) to access and abstract the acidic proton on the fluorenyl group. The Pro-Thr junction presents a formidable steric barrier. Threonine is a β-branched amino acid, meaning its side chain creates significant bulk close to the peptide backbone. This is compounded by the rigid, cyclic structure of the preceding proline residue, which restricts conformational flexibility. This combined bulk can physically shield the Fmoc group, slowing the approach of the deprotection reagent.[1][2]
-
Secondary Structure and Aggregation: Sequences containing β-branched amino acids like Threonine and hydrophobic residues like Proline are prone to forming stable secondary structures on the solid support.[1] This on-resin aggregation can cause the peptide chains to collapse upon each other, effectively burying the N-terminal Fmoc group and making it inaccessible to the deprotection solution.[2]
Troubleshooting Steps & Solutions:
-
Monitor Deprotection in Real-Time: Use an automated synthesizer's inline UV detector to watch the release of the dibenzofulvene (DBF)-piperidine adduct. A slow, drawn-out curve that fails to reach a stable plateau is a clear indicator of slow deprotection.[1]
-
Extend Deprotection Time: The simplest first step is to increase the duration of the deprotection steps. Instead of a standard 2 x 10-minute protocol, consider extending this to 2 x 20 or 2 x 30 minutes.[1]
-
Elevate the Temperature: Increasing the reaction temperature to 30-40°C can significantly enhance the reaction rate. However, use this approach with caution, as elevated temperatures can sometimes increase the risk of side reactions, particularly racemization.[1]
-
Change the Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in its ability to disrupt secondary structures and improve resin swelling. Switching to NMP as your primary solvent can improve reagent accessibility.[1]
Q2: My post-cleavage analysis shows a major byproduct with a mass loss corresponding to my Pro-Thr dipeptide. What is happening?
Root Cause Analysis:
You are observing the result of Diketopiperazine (DKP) formation . This is the most significant and destructive side reaction when synthesizing peptides with proline as the second residue from the solid support.[3][4]
Mechanism: The process occurs immediately after the Fmoc group is removed from the N-terminal proline.
-
Fmoc Removal: The deprotection base (e.g., piperidine) removes the Fmoc group from the proline, exposing its secondary amine.
-
Intramolecular Attack: This newly liberated amine is now positioned perfectly to perform a nucleophilic attack on the carbonyl carbon of the ester bond linking the threonine residue to the resin.
-
Cyclization & Cleavage: This attack forms a highly stable, six-membered diketopiperazine ring. In doing so, it cleaves the dipeptide from the resin support, prematurely terminating the synthesis for that chain.[5][6] This truncated, cyclic dipeptide will be washed away in subsequent steps, leading to a significant drop in final yield.
Mechanism of Diketopiperazine (DKP) Formation
Caption: DKP formation pathway after Fmoc removal from Pro-Thr-Resin.
Troubleshooting Steps & Solutions:
-
Use a Sterically Hindered Resin: This is the most effective preventative measure. Using a 2-chlorotrityl chloride (2-CTC) resin instead of a standard Wang or Rink Amide resin provides significant steric bulk around the ester linkage, physically blocking the proline's amine from attacking.[3][5]
-
Couple a Dipeptide: Instead of coupling Fmoc-Thr-OH followed by Fmoc-Pro-OH, use a pre-formed Fmoc-Pro-Thr-OH dipeptide in the coupling step. This bypasses the vulnerable dipeptide-on-resin stage entirely.
-
Switch to a Faster, Stronger Base: The longer the free amine is exposed to basic conditions, the more likely DKP formation becomes. A switch from piperidine to a more potent deprotection cocktail can achieve complete Fmoc removal in a much shorter time, minimizing the window for this side reaction. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine is highly effective.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the best "starting point" deprotection conditions for a Pro-Thr sequence?
While every sequence is unique, a robust starting point is to move away from standard piperidine. A cocktail of 2% DBU and 5% piperazine in DMF or NMP is an excellent choice.[8] DBU is a very strong, non-nucleophilic base that rapidly removes the Fmoc group, while piperazine acts as a nucleophile to scavenge the resulting DBF byproduct.[8][9] A typical protocol would be two treatments of 3-5 minutes each.
Q2: How do alternative reagents like DBU compare to piperidine for this sequence?
The choice of reagent involves a trade-off between speed and potential side reactions. For the Pro-Thr challenge, speed is often paramount to prevent DKP formation.
| Reagent Cocktail | Typical Time | Temperature | Key Advantages | Key Disadvantages |
| 20% Piperidine in DMF | 2 x 10-20 min | Room Temp | Standard, well-understood. | Can be too slow, promoting DKP formation with extended exposure.[3] |
| 20% 4-Methylpiperidine in DMF | 2 x 10-20 min | Room Temp | Similar efficiency to piperidine; not a controlled substance in some regions.[2] | Shares the same propensity for side reactions as piperidine. |
| 5% Piperazine + 2% DBU in DMF/NMP | 2 x 1-5 min | Room Temp | Very fast and efficient, significantly reduces DKP formation.[8] | DBU is a very strong base; care must be taken with base-sensitive residues. |
Q3: How can I definitively confirm that DKP formation is the source of my low yield?
The best method is to perform a small-scale "test cleavage" and analysis.
-
After coupling Fmoc-Pro-OH to your Thr-resin and performing the deprotection step, remove a small sample of the resin (5-10 mg).
-
Cleave the species from this small resin sample using your standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1-2 hours.[3]
-
Precipitate with cold ether, centrifuge, and dissolve the small amount of crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze this sample by LC-MS. Search for the mass of the cyclic Pro-Thr dipeptide (cyclo(-Pro-Thr-)). Its presence confirms that DKP formation is occurring on-resin.[5]
Key Experimental Protocols
Protocol 1: High-Efficiency Fmoc Deprotection with a DBU/Piperazine Cocktail
This protocol is designed to achieve rapid and complete Fmoc removal, minimizing the risk of DKP formation.
-
Resin Swelling: Swell the H-Thr-peptidyl-resin in high-quality NMP (approx. 10 mL per gram of resin) for at least 30 minutes.
-
Reagent Preparation: Prepare a fresh deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP .
-
First Deprotection: Drain the swelling solvent. Add the DBU/piperazine solution to the resin and agitate for 3 minutes .
-
Drain & Second Deprotection: Drain the solution. Add a fresh portion of the DBU/piperazine solution and agitate for another 3 minutes .
-
Washing: Drain the deprotection solution. Thoroughly wash the resin with NMP (at least 5-7 times) to ensure complete removal of the reagents and the DBF-adduct.
-
Confirmation (Optional): Perform a Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of a free amine before proceeding to the next coupling step.
Protocol 2: Analytical Test Cleavage for DKP Detection
Use this protocol to quickly assess if DKP formation is occurring.
-
Sample Collection: After the problematic deprotection step (of the Pro residue), remove approximately 5-10 mg of the peptide-resin and place it in a 1.5 mL microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a small volume of a standard cleavage cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/water (95:2.5:2.5) mixture if your sequence allows.
-
Cleavage: Add approximately 200 µL of the cleavage cocktail to the resin in the microcentrifuge tube. Vortex briefly and allow to react at room temperature for 1.5 hours.
-
Peptide Precipitation: Add 1.2 mL of ice-cold diethyl ether to the tube. Vortex thoroughly to precipitate the cleaved peptide.
-
Isolation: Centrifuge the tube for 2 minutes at high speed. Carefully decant and discard the ether supernatant.
-
Wash: Add 1 mL of cold ether, vortex, centrifuge again, and decant. Repeat this wash step once more.
-
Analysis: After the final decant, allow the residual ether to evaporate. Dissolve the crude peptide pellet in a suitable solvent (e.g., 200 µL of 50% ACN/H₂O) and analyze by LC-MS, specifically looking for the mass of cyclo(-Pro-Thr-).
References
-
Kumar, S., & Błasiak, L. C., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
-
ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF. [Link]
-
Kumar, S., & Błasiak, L. C., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
-
Berglund, M., Braden, T., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Pharmaceutical Review. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7, 107–112. [Link]
-
Jalan, A., Seibert, K., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(9), 2648–2657. [Link]
- Carpino, L. A., & Beyermann, M. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
-
Peptalyzer™. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17-34. [Link]
-
ChemRxiv. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]
-
Liu, W., & Liu, C. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Frontiers in Chemistry, 10, 878013. [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. mesalabs.com [mesalabs.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Prolyl-Threonine Solid-Phase Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing for research and therapeutic applications. While modern automated synthesizers and optimized reagents have streamlined the process, certain amino acid sequences remain notoriously challenging. The prolyl-threonine (Pro-Thr) motif is a classic example of such a "difficult sequence." The combination of proline's unique secondary amine structure and threonine's sterically bulky, β-branched side chain creates a kinetic bottleneck, often leading to incomplete coupling reactions, deletion sequences, and consequently, low final yields.[1]
This guide provides a systematic, in-depth approach to diagnosing and resolving low-yield issues encountered during the synthesis of Pro-Thr containing peptides. It is designed for researchers, chemists, and drug development professionals seeking to move beyond standard protocols and implement field-proven solutions.
I. Initial Diagnosis: Is the Problem in the Synthesis or the Cleavage?
A low final yield can originate from two primary stages: inefficient peptide chain assembly on the resin or poor recovery during the final cleavage and work-up. A logical diagnostic workflow is the first step to pinpointing the root cause.[2]
Q1: My final peptide yield is significantly lower than expected. What are the initial steps to diagnose the problem?
The most critical first step is to determine if the target peptide was successfully synthesized on the solid support before committing to a full-scale cleavage. This is achieved with a small-scale test cleavage.
Core Rationale: Analyzing a small, representative sample prevents the loss of your entire batch of resin to a potentially flawed cleavage or work-up procedure. Mass spectrometry (MS) analysis of this crude sample provides a clear picture of what is actually on the resin.[2][3]
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low peptide yield in SPPS.
-
Case A - Target Mass is Dominant: If the expected mass is the main product in your test cleavage, the synthesis itself was likely successful. The low yield is probably due to inefficient final cleavage, issues with peptide precipitation, or degradation during work-up.[2]
-
Case B & C - Deletion/Truncation Products Dominate: If the MS shows a significant population of peptides missing one or more amino acids (especially around the Pro-Thr junction), the problem lies within the core synthesis steps. This points directly to incomplete Fmoc deprotection or, more commonly, inefficient coupling.[2][3]
II. Troubleshooting the Pro-Thr Coupling
If the diagnostic test cleavage points to a synthesis failure, the Pro-Thr coupling is the primary suspect. This "difficult coupling" arises from a combination of steric hindrance and the potential for on-resin aggregation.
Q2: My test cleavage shows significant deletion sequences at the Pro-Thr junction. What is causing the incomplete coupling?
The formation of the Pro-Thr peptide bond is challenging for two fundamental reasons:
-
Extreme Steric Hindrance: Threonine is a β-branched amino acid, meaning its side chain creates significant bulk close to the peptide backbone. Proline is a secondary amine, making its nitrogen a less potent nucleophile compared to the primary amines of other amino acids. Combining these two factors—coupling a bulky amino acid onto a less reactive N-terminus—creates a high activation energy barrier for the reaction.[4][5][6]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through inter- and intra-chain hydrogen bonding. This aggregation can physically block reagent access to the N-terminus of the growing chain, leading to failed coupling and deprotection steps.[1][3][7] Certain sequences are inherently more prone to aggregation, and this is a major cause of synthesis failure.[3]
Q3: What specific strategies can I implement to improve the Pro-Thr coupling efficiency?
Overcoming this difficult coupling requires moving beyond standard protocols and employing more robust conditions. The strategies below are presented in order of increasing complexity and intervention.
Decision Tree for Pro-Thr Coupling Strategy
Caption: Decision tree for selecting an optimized Pro-Thr coupling strategy.
Level 1: Foundational Protocol Optimizations
-
Double Coupling: Perform the threonine coupling step twice. After the first coupling and wash, add a fresh solution of activated amino acid and allow it to react again. This is often sufficient to drive the reaction to completion.
-
Extended Reaction Time: Increase the coupling time from the standard 30-60 minutes to 2-4 hours to allow the sterically hindered reaction to proceed.[8]
-
Increased Concentration & Excess: Use a higher excess (e.g., 5 equivalents) of both the Fmoc-Thr(tBu)-OH and the coupling reagent. Increasing reagent concentration can significantly improve reaction kinetics.
Level 2: Advanced Reagents and Conditions
If basic optimizations fail, more potent chemical tools are required.
-
High-Potency Coupling Reagents: While standard reagents like HBTU can work, hindered couplings often benefit from stronger activators. Uronium/aminium salt reagents based on HOAt or OxymaPure are superior as they increase reaction rates and suppress racemization.[9]
| Reagent | Class | Additive | Key Advantage for Pro-Thr Synthesis |
| HBTU/TBTU | Aminium | HOBt | Standard, cost-effective. May be insufficient. |
| HATU | Aminium | HOAt | Higher reactivity than HBTU, good for hindered couplings.[10] |
| HCTU | Aminium | 6-Cl-HOBt | More reactive and less allergenic than HBTU. |
| COMU | Uronium | OxymaPure | Very high efficiency, low racemization, excellent for sterically demanding couplings.[9][11] |
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C with conventional heating or using a microwave peptide synthesizer) provides the energy to overcome the kinetic barrier.[12][13] Caution: Elevated temperatures can increase the risk of side reactions like racemization, so this should be used judiciously.[14]
-
Aggregation-Disrupting Solvents: If peptide aggregation is suspected, switch the primary solvent from DMF to N-Methylpyrrolidone (NMP), which is a better solvating agent. Adding chaotropic salts (e.g., LiCl) can also help break up secondary structures.[7]
Level 3: Pro-Active Sequence Modification
For extremely difficult sequences, the most robust solution is to pro-actively disrupt aggregation by modifying the peptide backbone.
-
Pseudoproline Dipeptides: This is the gold-standard technique for preventing aggregation in difficult sequences.[7] Instead of coupling Fmoc-Thr(tBu)-OH onto the proline residue, you incorporate a commercially available dipeptide unit, such as Fmoc-Xaa-Thr(ψMe,MePro)-OH.
-
Mechanism: The pseudoproline unit contains a temporary, reversible oxazolidine ring formed between the threonine's backbone nitrogen and its side-chain hydroxyl group. This ring structure mimics proline, introducing a "kink" into the peptide backbone that effectively disrupts the hydrogen bonding responsible for β-sheet formation and aggregation.[10][15]
-
Benefit: This leads to dramatically improved solvation of the peptide-resin, higher coupling efficiencies, and purer crude products.[15] The native threonine structure is fully restored during the final TFA cleavage step.[10][15]
-
III. Common Side Reactions and FAQs
Q4: During MS analysis, I see a prominent peak at [M-18]. What is this side reaction?
A mass loss of 18 Da corresponds to dehydration, a classic side reaction for serine and threonine.
-
Mechanism: This is a β-elimination reaction where the side-chain hydroxyl group and the α-proton are removed, forming a dehydroamino acid residue. This can be catalyzed by base, particularly during the Fmoc-deprotection step with piperidine or by the tertiary amine base (e.g., DIPEA) used during coupling.[14]
-
Mitigation Strategies:
-
Confirm Side-Chain Protection: Ensure you are using Fmoc-Thr(tBu)-OH. The tert-butyl (tBu) ether is the standard protecting group and is crucial for preventing side reactions at the hydroxyl group.[14][16]
-
Minimize Base Exposure: Use the minimum necessary Fmoc deprotection time (e.g., 2 x 7-10 minutes instead of longer incubations). Ensure thorough washing after deprotection to remove all traces of piperidine.[8]
-
Use a Weaker Base for Coupling: If dehydration persists and is suspected to occur during coupling, consider replacing the common base DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM).[14]
-
Q5: Is racemization a significant risk for Pro-Thr sequences?
Yes, any condition that requires forcing the reaction (extended times, heat, strong activators) can increase the risk of racemization, which is the loss of stereochemical purity.[17][18]
-
Cause: Racemization occurs at the α-carbon of the activated amino acid.[17] While proline itself is relatively stable, the activated threonine is susceptible. Certain reagent combinations, like DIC/HOBt in DMF, have been shown to promote racemization, particularly when coupling proline.[9][19]
-
Prevention:
-
Use coupling reagents with built-in racemization suppressants, such as those based on HOAt (HATU) or OxymaPure (COMU).[9]
-
Minimize the pre-activation time before adding the activated amino acid solution to the resin.
-
Avoid reagent combinations known to cause problems, such as DIC/HOBt, especially for proline-containing segments.[19]
-
Frequently Asked Questions (FAQs)
-
How do I perform a qualitative test for complete coupling?
-
The Kaiser test is used to detect free primary amines (like the N-terminus of most amino acids). A small sample of resin beads will turn a deep blue if free amines are present, indicating an incomplete coupling. Note: The Kaiser test will give a negative result (yellow/clear) on proline, as it is a secondary amine. Therefore, when coupling to proline, a negative Kaiser test confirms that the previous deprotection was successful, but a positive test after coupling Threonine indicates the Thr coupling failed.[3][8]
-
-
When should I decide to use a pseudoproline dipeptide from the start?
-
What scavengers are recommended for the final cleavage of a Thr-containing peptide?
-
A standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) is generally effective. Triisopropylsilane (TIS) is a scavenger that quenches reactive carbocations generated during the removal of acid-labile protecting groups (like tBu from Threonine), preventing side reactions.[10]
-
IV. Key Experimental Protocols
Protocol 1: Diagnostic Test Cleavage
-
Transfer 10-20 mg of dried peptide-resin to a microcentrifuge tube.[2]
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Incubate at room temperature for 2-3 hours with occasional vortexing.
-
Filter the cleavage mixture away from the resin beads into a new tube.
-
Precipitate the cleaved peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.[3]
-
Re-dissolve the crude peptide in a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% TFA) for MS and HPLC analysis.[2]
Protocol 2: High-Efficiency Coupling Using COMU
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[8]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[9]
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (5 eq.) and COMU (5 eq.) in a minimal amount of DMF.
-
Add DIPEA (10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next cycle.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Swell and Fmoc-deprotect the N-terminal proline on the resin as described above.
-
In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (2 eq.) and a coupling reagent like HCTU (1.95 eq.) in DMF.[9]
-
Add DIPEA (4 eq.) to the solution and vortex briefly.[9]
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling to proceed for at least 2 hours at room temperature.[9]
-
Wash the resin thoroughly.
-
Proceed with the Fmoc deprotection of the incorporated dipeptide and the coupling of the next amino acid in the sequence. The pseudoproline moiety will be cleaved during the final TFA treatment, yielding the native threonine residue.[10]
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). Biological Chemistry Hoppe-Seyler. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). Journal of Chromatography A. [Link]
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (1993). International Journal of Peptide and Protein Research. [Link]
-
Highly Sterically Hindered Peptide Bond Formation. (2022). Thieme. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies Blog. [Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. (2021). Proceedings of the National Academy of Sciences. [Link]
-
Troubleshooting Low Yield in Peptide Synthesis. (2026). Pattison Chemist. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
-
IMPROVING PEPTIDE SYNTHESIS. (n.d.). Tetras. [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1998). ResearchGate. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2015). PMC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. (n.d.). Gyros Protein Technologies. [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. (1992). International Journal of Peptide and Protein Research. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance. (1971). Journal of the Chemical Society D: Chemical Communications. [Link]
-
problematic sequences for solid phase peptide synthesis sequence. (2026). peptide661.wiki. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). Organic Process Research & Development. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry. [Link]
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. (2021). Organic Process Research & Development. [Link]
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). Organic Process Research & Development. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Optimization of the Pro-Pro coupling. (2018). ResearchGate. [Link]
-
The myth of coupling reagents. (1980). International Journal of Peptide and Protein Research. [Link]
-
Immobilized Coupling Reagents: Synthesis of Amides/Peptides. (2015). Chemical Reviews. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Medicinal Chemistry. [Link]
-
Effect of a coupling reagent on the relative rate and. (2012). ResearchGate. [Link]
Sources
- 1. peptide661.wiki [peptide661.wiki]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. onpattison.com [onpattison.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Prolyl-Threonine (Pro-Thr) Epimerization in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical integrity issues during solid-phase peptide synthesis (SPPS). Specifically, we address the notorious challenge of Prolyl-Threonine (Pro-Thr) epimerization , providing mechanistic insights, optimized protocols, and troubleshooting FAQs to ensure the high-yield synthesis of enantiomerically pure peptides.
Part 1: Understanding the Pro-Thr Coupling Challenge
The formation of a peptide bond between an activated Proline (Pro) and a resin-bound Threonine (Thr) is one of the most challenging couplings in SPPS. While Proline is an N -alkyl amino acid and traditionally thought to be resistant to classical oxazolone-mediated epimerization (due to the lack of an amide NH), it is highly susceptible to epimerization via an oxazolonium ion intermediate when subjected to slow coupling conditions[1].
Threonine exacerbates this issue. The β -branched side chain and the secondary hydroxyl group (even when protected as a tert-butyl ether) create massive steric hindrance. This steric bulk drastically reduces the nucleophilic attack rate of Threonine's amine onto the activated Proline. The longer the activated Proline remains unreacted, the more time it has to form the positively charged oxazolonium ion, deprotonate into a mesoionic intermediate, and irreversibly racemize into D-Proline[1].
Mechanistic pathway of Proline epimerization via the oxazolonium intermediate.
Part 2: Troubleshooting FAQs & Causality
Q1: I am using standard HBTU/DIEA coupling conditions, but I am seeing >15% D-Proline in my final cleavage. Why is this happening? A: Uronium/aminium salts like HBTU are powerful activators, but when paired with a strong, unhindered base like N,N -Diisopropylethylamine (DIEA), they create a highly basic microenvironment. Because the coupling to the sterically hindered Threonine is slow, the activated Fmoc-Pro-OH forms an oxazolonium ion. DIEA rapidly abstracts the α -proton from this highly acidic intermediate, driving the formation of the mesoionic species that leads to epimerization[1].
Q2: How does the choice of base affect stereochemical integrity at the Pro-Thr junction? A: The basicity and steric profile of your tertiary amine are critical. Replacing DIEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP or sym-collidine) significantly reduces the rate of α -proton abstraction[2]. TMP provides enough basicity to facilitate the coupling reagent's activation without pushing the oxazolonium ion into the racemization pathway.
Q3: Which coupling reagents are scientifically proven to minimize Pro-Thr epimerization? A: For highly epimerization-prone junctions, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard. DEPBT mediates amide bond formation with remarkable resistance to racemization because it forms an intermediate that is highly stable against oxazolonium conversion[3]. Alternatively, a carbodiimide approach using DIC/Oxyma avoids the use of exogenous base entirely, maintaining a neutral microenvironment that suppresses base-driven side reactions[4].
Part 3: Quantitative Data & Reagent Comparison
To guide your experimental design, the following table summarizes the expected epimerization levels and coupling efficiencies when forming a Pro-Thr bond using various reagent combinations.
| Coupling Reagent | Tertiary Base | Microenvironment | Epimerization Level (D-Pro %) | Coupling Efficiency |
| HBTU / HOBt | DIEA (2 eq) | Strongly Basic | High (> 15.0%) | Moderate |
| HATU / HOAt | DIEA (2 eq) | Strongly Basic | Moderate (5.0 - 10.0%) | High |
| DIC / Oxyma | None | Neutral | Low (< 2.0%) | High |
| DEPBT | TMP (2 eq) | Weakly Basic | Very Low (< 1.0%) | High |
Data synthesized from comparative coupling models for sterically hindered and epimerization-prone junctions[2][3][4].
Part 4: Optimized Experimental Protocol
To establish a self-validating system that ensures stereochemical integrity, follow this step-by-step methodology for DEPBT-mediated Pro-Thr coupling.
Step-by-step workflow for optimizing Pro-Thr peptide coupling to minimize epimerization.
Protocol: DEPBT-Mediated Coupling of Fmoc-Pro-OH to Resin-Bound Threonine
Materials Required:
-
Fmoc-Pro-OH (2.0 equivalents)
-
DEPBT (2.0 equivalents)
-
2,4,6-Trimethylpyridine (TMP / Collidine) (4.0 equivalents)
-
Anhydrous DMF and THF
-
Resin-bound H-Thr(tBu)-Peptide
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound H-Thr(tBu)-Peptide in anhydrous DMF for 30 minutes to ensure maximum accessibility of the sterically hindered primary amine. Drain the solvent.
-
Reagent Dissolution: In a clean, dry vial, dissolve 2.0 equivalents of Fmoc-Pro-OH and 2.0 equivalents of DEPBT in a minimal volume of a 1:1 (v/v) mixture of DMF/THF[3].
-
Base Addition (Critical Step): Add 4.0 equivalents of TMP to the solution. Do not use DIEA or NMM. The weak basicity of TMP is sufficient to drive the DEPBT activation without catalyzing the deprotonation of the oxazolonium intermediate[2].
-
Thermal Control (Pre-activation): Place the vial in an ice bath (0 °C) and stir for exactly 5 minutes. Lowering the temperature during the initial activation phase thermodynamically suppresses the formation of the mesoionic intermediate[1].
-
Coupling Execution: Transfer the pre-activated mixture to the SPPS reaction vessel containing the swelled resin. Shake the mixture gently at room temperature for 3 to 4 hours. The extended time compensates for the slower kinetics of the sterically hindered Threonine.
-
Washing & Self-Validation: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Verification: Perform a micro-cleavage of a small resin aliquot (using TFA/TIPS/H2O 95:2.5:2.5 for 1 hour). Analyze the crude product via analytical RP-HPLC and LC-MS to confirm the absence of the unreacted Threonine fragment and verify that the D-Pro epimer peak (which typically elutes slightly before or after the main L-Pro peak depending on the gradient) is <1%.
Sources
improving aqueous solubility of prolyl-threonine rich sequences
Welcome to the Technical Support Center for Peptide & Protein Engineering . This portal is dedicated to troubleshooting the unique physicochemical challenges associated with Prolyl-Threonine (PT) rich sequences .
PT-rich motifs are frequently found in intrinsically disordered proteins (IDPs), mucins, and flexible linker regions. While proline is inherently highly soluble, repeating PT sequences present unique aggregation, gelation, and phase-separation challenges due to restricted backbone flexibility and dense hydrogen-bonding networks.
Below, you will find our deep-dive troubleshooting guide, validated protocols, and quantitative data to help you rescue your insoluble PT-rich targets.
🔬 Deep-Dive Q&A: Troubleshooting PT-Rich Sequence Solubility
Q1: My synthetic PT-rich peptide forms an intractable gel when reconstituted in aqueous buffers. Why does this happen, and how can I dissolve it? The Causality: Proline residues restrict backbone dihedral angles, often forcing the peptide into an extended Polyproline II (PPII) helical conformation. Threonine contains a hydroxyl group on its side chain. When these extended PPII helices align, the dense array of threonine hydroxyls facilitates extensive intermolecular hydrogen bonding, leading to rapid hydrogelation. The Solution: You must disrupt the intermolecular hydrogen-bond network. While standard chaotropes (like urea) can be used, free L-proline acts as a highly effective, non-denaturing osmolyte. At high concentrations (>4.0 M), L-proline forms ordered supramolecular assemblies that coat aggregation-prone regions, significantly increasing aqueous solubility and preventing precipitation[1].
Q2: During the purification of a PT-rich intrinsically disordered protein (IDP), the solution turns cloudy and undergoes liquid-liquid phase separation (LLPS). How do I maintain a single soluble phase? The Causality: LLPS in proline-rich IDPs is driven by multivalent weak interactions and is highly sensitive to the cis/trans isomerization state of the proline peptide bonds. The extended trans conformation often favors the valency required for condensate formation. The Solution: Introduce a Peptidyl Prolyl Isomerase (PPIase), such as Cyclophilin A (PPIA). PPIA actively partitions into the condensates and catalyzes the cis/trans isomerization of proline residues. This rapid conformational cycling disrupts the multivalent interaction network, effectively dissolving the droplets back into a single, soluble mixed phase[2].
Q3: During Solid-Phase Peptide Synthesis (SPPS), my PT-rich sequence suffers from severe intra-resin aggregation, leading to deletion sequences and poor final solubility. How can I optimize the synthesis? The Causality: Poor solvation of the growing peptide chain on the resin occurs because PT sequences can form rigid, spring-like secondary structures that aggregate via hydrophobic clustering and H-bonding within the resin matrix. The Solution: Utilize modified backbone-protecting groups. Incorporating a Boc-N-methyl-N-[(2-methylamino)ethyl]carbamoyl (Boc-Nmec) group on adjacent residues temporarily disrupts backbone H-bonding during elongation. Post-cleavage, the Nmec group retains a secondary amino group that is protonated at low pH, dramatically enhancing the peptide's solubility during HPLC purification. A simple pH shift later triggers an intramolecular cyclization to remove the group[3].
Q4: I am expressing a recombinant PT-rich protein in E. coli, but it overwhelmingly partitions into inclusion bodies. How can I improve the soluble fraction? The Causality: The high local concentration of the nascent PT-rich chain during translation promotes premature intermolecular interactions before proper hydration and folding (or functional disorder) can occur. The Solution: Genetically fuse a Solubility Enhancement Peptide (SEP) tag (e.g., a 7-10 amino acid sequence composed of highly hydrophilic residues like Asp/Glu/Lys/Arg) to the terminus. SEP tags function effectively in the unfolded state and prevent inclusion body formation by electrostatically repelling adjacent nascent chains, improving solubility by up to 400% without altering the core buffer conditions[4].
📊 Quantitative Data: Solubility Enhancement Strategies
Summarized below are the operational parameters for the chemical and biological additives discussed above.
| Strategy / Additive | Mechanism of Action | Optimal Usage / Concentration | Impact on Solubility |
| L-Proline (Osmolyte) | Forms supramolecular assemblies that shield hydrophobic/H-bonding patches. | > 4.0 M in aqueous buffer | Completely prevents TCA-induced precipitation; rescues gelled peptides[1]. |
| Cyclophilin A (PPIA) | Catalyzes cis/trans isomerization, disrupting multivalent LLPS networks. | 1:100 to 1:1 (PPIA:IDP molar ratio) | Dissolves phase-separated IDP droplets back to a 100% single phase[2]. |
| SEP-Tags | Provides electrostatic repulsion in the unfolded state to prevent aggregation. | 7-10 hydrophilic AAs (Genetic Fusion) | Up to 400% increase in solubility; drastically reduces inclusion bodies[4]. |
| Boc-Nmec Protection | Reversible secondary amine protonation at low pH disrupts SPPS aggregation. | Substituted during Fmoc SPPS | Enables successful HPLC purification of otherwise insoluble sequences[3]. |
🧪 Self-Validating Experimental Protocols
Protocol 1: Filter-Based Aggregation Assay for Buffer Optimization
This high-throughput assay allows you to rapidly screen chemical additives (like L-proline or varying pH buffers) prior to scaling up purification[5].
-
Preparation: Lyse cells expressing the PT-rich protein or dissolve the synthetic peptide in a basal low-salt buffer (e.g., 20 mM Tris, pH 7.4).
-
Library Aliquoting: Dispense 100 µL of the crude lysate/peptide into a 96-well plate. Add 10 µL of various chemical additives from your screening library to distinct wells.
-
Stress Induction: Induce aggregation by shifting the temperature to 37°C for 30 minutes, or by adding a mild precipitating agent.
-
Filtration: Transfer the mixtures to a 96-well 0.22 µm membrane filter plate placed over a collection plate. Centrifuge at 3,000 x g for 5 minutes.
-
Quantification: Perform an A280 measurement or Bradford assay on the filtrate to quantify the soluble fraction.
-
Self-Validation Checkpoint: Always run an SDS-PAGE on both the retentate (resuspended from the filter) and the filtrate for your top 3 buffer candidates. If the target protein band is missing in the filtrate but present in the retentate, the additive failed. If present in the filtrate, the solubility enhancement is functionally validated.
Caption: Workflow for the filter-based aggregation assay to identify solubility-promoting buffers.
Protocol 2: PPIase-Mediated Dissolution of PT-Rich Condensates
Use this protocol to reverse liquid-liquid phase separation in proline-rich IDPs[2].
-
Condensate Formation: Dissolve the PT-rich IDP in a phase-separation buffer (e.g., 50 mM NaCl, 20 mM HEPES, pH 7.2) at a concentration above its saturation concentration (Csat). Confirm droplet formation via differential interference contrast (DIC) microscopy.
-
Chaperone Addition: Titrate recombinant Cyclophilin A (PPIA) into the droplet suspension at molar ratios ranging from 1:100 to 1:1 (PPIA:IDP).
-
Incubation & Monitoring: Incubate at room temperature for 15-30 minutes. Monitor the dissolution of droplets in real-time using microscopy or by measuring the decrease in solution turbidity (absorbance at 340 nm).
-
Self-Validation Checkpoint: To prove the dissolution is driven by specific isomerase activity and not non-specific protein crowding, run a parallel control using a catalytically dead PPIA mutant (e.g., R55A). If the dead mutant fails to dissolve the droplets, the solubilization is mechanistically validated as isomerization-dependent.
Caption: Mechanism of PPIA chaperone-mediated dissolution of PT-rich IDP condensates.
📚 References
-
Samuel, D., et al. "Proline is a protein solubilizing solute." ResearchGate.
-
"Peptidyl Prolyl Isomerase A Modulates the Liquid-Liquid Phase Separation of Proline-Rich IDPs." PubMed.
-
"Development and characterisation of protecting groups that enhance the solubility of synthetic peptides." Diva-portal.org.
-
Kuroda, Y., et al. "Improving protein solubility using short Solubility Enhancement Peptide (SEP) tags." TUAT.
-
Churion, K. A., & Bondos, S. E. "Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification." Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl Prolyl Isomerase A Modulates the Liquid-Liquid Phase Separation of Proline-Rich IDPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [hv.diva-portal.org]
- 4. Improving protein solubility using short Solubility Enhancement Peptide (SEP) tags | Tokyo University of Agriculture and Technology - Research Portal Website [rd.tuat.ac.jp]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: LC-MS Resolution of Prolyl-Threonine Stereoisomers
Welcome to the Advanced Chromatography Support Center. Resolving prolyl-threonine (Pro-Thr) stereoisomers—including L-Pro-L-Thr, D-Pro-L-Thr, L-Pro-D-Thr, and their allo-variants—is notoriously difficult. Because these epimers and diastereomers possess identical masses and highly similar physicochemical properties, standard reversed-phase LC-MS/MS workflows fail to differentiate them.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve baseline resolution using chiral derivatization, direct chiral stationary phases (CSPs), and Ion Mobility-Mass Spectrometry (IM-MS).
Workflow Visualization
Fig 1: Decision matrix and workflow for LC-MS resolution of Pro-Thr stereoisomers.
Fundamental FAQs & Strategy Selection
Q: Why do Pro-Thr stereoisomers co-elute on standard C18 columns and yield identical MS/MS spectra? A: Pro-Thr dipeptides with varying D- and L- configurations are diastereomers (or enantiomers). In an achiral environment like a standard C18 column, enantiomers have identical hydrophobic interactions, leading to exact co-elution. Furthermore, standard collision-induced dissociation (CID) in MS/MS cleaves the peptide bond equally regardless of stereochemistry, yielding identical b and y product ions. Resolution requires introducing a chiral environment—either via a Chiral Stationary Phase (CSP) [[1]]() or through chiral derivatization to form distinct diastereomers separable on achiral columns 2.
Q: Should I use Chiral Derivatization or a Direct Chiral Stationary Phase (CSP)? A: This depends on your matrix and sensitivity requirements:
-
Chiral Derivatization (Indirect Method): Best for high-sensitivity quantification in complex biological matrices. The addition of a hydrophobic tag drastically improves Electrospray Ionization (ESI) efficiency and C18 retention 2.
-
Direct CSP (Direct Method): Ideal for synthetic peptide quality control. It eliminates sample preparation time and avoids derivatization artifacts, though it generally suffers from lower loadability and ESI suppression depending on the required mobile phase 1.
Troubleshooting: Chiral Derivatization (Indirect Method)
Q: I am using Marfey's reagent (FDAA), but my Pro-Thr derivatization yield is extremely low. How can I fix this? A: The N-terminus of Pro-Thr is a secondary amine (proline). Secondary amines are sterically hindered and significantly less nucleophilic than primary amines. Standard Marfey's reagent (FDAA) reactions often fail to reach completion for proline. Solution: Switch to L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide). L-FDLA is more reactive and provides superior chromatographic resolution due to the bulkier leucine side chain [[2]]().
Self-Validating Protocol: L-FDLA Derivatization of Pro-Thr
Mechanism: Nucleophilic aromatic substitution ( SNAr ) between the proline secondary amine and the fluorinated aromatic ring of L-FDLA.
-
Sample Preparation: Reconstitute 10 µL of the Pro-Thr peptide mixture (approx. 50 µM) in HPLC-grade water.
-
Buffering: Add 20 µL of 1 M NaHCO3 . (Causality: The SNAr reaction strictly requires the amine to be deprotonated. A pH of ~8.5 ensures the proline amine is nucleophilic without hydrolyzing the peptide).
-
Reagent Addition: Add 50 µL of 1% (w/v) L-FDLA in acetone.
-
Incubation: Heat at 50°C for 120 minutes in the dark. (Causality: Proline’s steric hindrance requires higher thermal energy and longer kinetics compared to primary amino acids).
-
Quenching & Self-Validation: Add 20 µL of 1 M HCl. (Validation Check: This immediately drops the pH, protonating the amine and stopping the reaction. To validate that over-derivatization at the threonine hydroxyl group did not occur, monitor the MS for the expected mass shift of +311 Da. A mass shift of +622 Da indicates unwanted side reactions from excessive heating).
-
Dilution: Dilute with 100 µL of 50% Acetonitrile prior to LC-MS injection.
Q: My L-FDLA derivatized Pro-Thr diastereomers are still co-eluting on my C18 column. What should I adjust? A: If resolution fails at highly acidic pH (e.g., pH 2 with Formic Acid), switch to a neutral pH system. At acidic pH, the carboxyl groups of the derivatized dipeptides are fully protonated, reducing their interaction differentials with the stationary phase. Raising the pH to 6.5 (using 10 mM Ammonium Acetate) ionizes the carboxyl groups, altering the hydration shell and amplifying the stereochemically driven hydrophobic differences between diastereomers 3.
Troubleshooting: Direct Chiral Separation (CSPs)
Q: I am using a Crown Ether CSP, but the Pro-Thr isomers are not retaining or separating. A: Crown ether columns (e.g., CROWNPAK) separate chiral amino acids by forming a host-guest inclusion complex that relies on three simultaneous hydrogen bonds with a primary ammonium ion ( −NH3+ ). Because the N-terminus of Pro-Thr is a secondary amine ( −NH2+ when protonated), it cannot form the necessary hydrogen bonds, leading to a complete loss of chiral recognition 4. Solution: Switch to a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK ZWIX). ZWIX columns utilize cinchona alkaloid derivatives combined with a sulfonic acid group. This provides a strong ionic interaction (ion-pairing) that does not strictly require a primary amine, making it highly effective for proline-containing peptides 1.
Advanced Troubleshooting: Ion Mobility-Mass Spectrometry (IM-MS)
Q: I am trying to separate Pro-Thr epimers using IM-MS, but their Collision Cross Sections (CCS) are too similar (ΔCCS < 1%). How can I enhance the resolution? A: Small dipeptides like Pro-Thr are highly compact in the gas phase. When ionized as simple protonated species [M+H]+ , the structural difference between L- and D- configurations is often too small for standard Trapped Ion Mobility Spectrometry (TIMS) resolving power 5. Solution: Implement Metal-Enhanced Chiral Amplification . Spike your post-column LC flow with 10 µM of an alkali metal (e.g., Sodium Acetate) to generate [M+Na]+ ions. Causality: The metal ion coordinates simultaneously with the carbonyl oxygens and the secondary amine. Because the spatial distance between these coordinating ligands is strictly dictated by the stereochemistry of the chiral centers, metalation forces the L- and D- epimers into vastly different, rigid gas-phase geometries. This amplification expands the ΔCCS to >3%, allowing baseline resolution in the mobility dimension [[6]]().
Quantitative Data Summary
The table below summarizes the expected performance metrics for the various optimization strategies when applied to Pro-Thr stereoisomers.
| Analytical Strategy | Stationary Phase | Optimal Mobile Phase / Modifier | Typical Resolution ( Rs ) | Key Advantage | Primary Limitation |
| Indirect (L-FDLA) | Achiral C18 | ACN / Water (pH 6.5) | > 2.0 | High ESI sensitivity | Requires 2 hr sample prep |
| Direct (ZWIX) | Zwitterionic Cinchona | MeOH / ACN / Water | 1.5 - 2.5 | No derivatization needed | Lower column loadability |
| Direct (Crown Ether) | Crown Ether (CR-I) | Aqueous Acidic (pH 2) | N/A (Fails) | Excellent for primary amines | Fails for secondary amines (Pro) |
| Gas-Phase (IM-MS) | N/A (Gas Phase) | Metal-cation spiked ( Na+ ) | Baseline (ΔCCS > 3%) | Orthogonal to LC | Requires high-res TIMS/TWIMS |
References
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. ACS Publications.3
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI.2
-
Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. NIH.5
-
Advancing Peptide and Protein Stereoisomer Analysis with Conformation-Based Chiral Separation via Liquid Chromatography and Ion Mobility-Mass Spectrometry. ResearchGate.6
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.1
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.4
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Threonine Side-Chain Reactions During Prolyl Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult workflows in solid-phase peptide synthesis (SPPS): the coupling of Threonine (Thr) onto a Proline (Pro) residue.
When synthesizing Thr-Pro sequences, researchers frequently encounter truncated peptides, branched byproducts, and epimerization. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure sequence integrity.
Mechanistic Insight: The "Why" Behind the Failure
The root cause of side reactions during Thr-Pro coupling is a severe kinetic bottleneck. The secondary amine of a resin-bound Proline residue is highly sterically hindered, which drastically reduces the rate of nucleophilic attack on the incoming activated amino acid. When the incoming amino acid is Threonine,1[1].
Because the primary coupling pathway is suppressed, the extended reaction times and highly reactive acylating agents required to force the reaction provide an extended window for competing side reactions. The most detrimental of these is O-acylation , where2[2]. This occurs if the standard tert-butyl (tBu) protecting group is prematurely compromised, or if minimal-protection strategies are employed.
Kinetic competition between desired prolyl coupling and threonine O-acylation.
Troubleshooting FAQs
Q1: How do I definitively diagnose O-acylation vs. incomplete prolyl coupling in my crude peptide? Causality & Diagnosis: Relying solely on the final LC-MS is dangerous because O-acylation and incomplete coupling both manifest as complex mass shifts. O-acylation results in a branched peptide that often undergoes an O-to-N acyl shift during cleavage, adding the mass of the acylating amino acid. Incomplete coupling results in a simple deletion sequence (-Thr). Solution: Implement a self-validating on-resin test. Use the Chloranil Test (which specifically detects secondary amines, unlike the Kaiser test) to verify if the Proline amine is still unreacted.
Q2: What is the most robust method to prevent these side reactions entirely? Causality & Solution: The ultimate strategy is to bypass the Thr-Pro solid-phase coupling entirely by utilizing a pseudoproline dipeptide building block (e.g., Fmoc-Thr(Psi(Me,Me)pro)-OH).. Furthermore, because the Threonine side-chain hydroxyl is locked into a stable oxazolidine ring, the risk of O-acylation is reduced to absolute zero.
Q3: If I cannot source a pseudoproline, how should I optimize the stepwise coupling? Causality & Solution: If stepwise coupling is mandatory, you must shift the reaction kinetics to favor amide bond formation without creating a highly basic environment. Uronium salts (like HATU) require strong bases like DIPEA, which strip protons and catalyze both O-acylation and epimerization of the activated Threonine. Instead, switch to a DIC/OxymaPure activation system. This carbodiimide-based approach provides potent activation at a neutral-to-slightly-acidic pH, drastically reducing base-catalyzed side reactions.
Decision matrix for optimizing Threonine-Proline coupling workflows.
Quantitative Data: Coupling Strategy Comparison
The following table summarizes the kinetic and purity outcomes of various coupling strategies when attaching Fmoc-Thr(tBu)-OH onto an H-Pro-Resin.
| Coupling Strategy | Reagent System | Reaction Time | Coupling Yield | Epimerization Risk | O-Acylation Risk |
| Standard Room Temp | HATU / DIPEA | 120 min | ~65% | < 1.0% | Moderate |
| Heated (50°C) | HATU / DIPEA | 30 min | ~85% | > 4.5% | High |
| Optimized Heated | DIC / OxymaPure | 45 min | ~92% | < 0.5% | Low |
| Pseudoproline (Gold Standard) | Pre-formed Dipeptide | 60 min | > 98% | < 0.1% | None |
Self-Validating Protocol: Optimized Stepwise Coupling
If pseudoprolines are unavailable, use this self-validating methodology to couple Fmoc-Thr(tBu)-OH onto Proline using the DIC/OxymaPure system. This protocol ensures high coupling efficiency while preventing O-acylation and epimerization.
Step 1: Baseline Validation (Chloranil Test)
-
Transfer a few beads of the Fmoc-deprotected H-Pro-Peptide-Resin to a glass vial.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.
-
Let stand at room temperature for 5 minutes.
-
Validation Check: The beads must turn dark blue/green, confirming the presence of the free secondary amine of Proline.
Step 2: Reagent Preparation (Neutral-pH Activation)
-
Weigh 4 equivalents (eq) of Fmoc-Thr(tBu)-OH and 4 eq of OxymaPure.
-
Dissolve in minimal DMF (to achieve a final concentration of ~0.2 M).
-
Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC) to the mixture.
-
Stir for 2 minutes to allow the formation of the active ester. Do not add DIPEA or any other base.
Step 3: Coupling Reaction
-
Add the activated amino acid solution to the resin.
-
React at 50°C for exactly 45 minutes. (The neutral pH of OxymaPure prevents the heat from triggering massive epimerization or O-acylation).
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Step 4: Post-Coupling Validation
-
Repeat the Chloranil test on a few beads of the coupled resin.
-
Validation Check: The beads should remain colorless/yellow. If they are blue/green, the coupling is incomplete. Do not proceed to Fmoc deprotection; instead, perform a second coupling using the same DIC/OxymaPure conditions.
Step 5: Capping (Critical for Sequence Integrity)
-
Once the Chloranil test is negative, treat the resin with a capping solution (Acetic Anhydride/DIPEA/DMF 1:2:7) for 10 minutes.
-
Causality: Capping permanently acetylates any trace amounts of unreacted Proline. This prevents the formation of a (-Thr) deletion sequence, which would otherwise be nearly impossible to separate from the target peptide during final HPLC purification.
References
- Title: Technical Support Center: Synthesis of Peptides with ...
- Source: acs.
- Title: Diketopiperazine Formation (DKP)
Sources
maximizing phosphorylation efficiency of prolyl-threonine sites
Welcome to the Application Support Center for Proline-Directed Phosphorylation . As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when working with prolyl-threonine (Pro-Thr or pT-P) sites.
Unlike standard basophilic or acidophilic kinase targets, proline-directed threonine phosphorylation presents unique thermodynamic and structural challenges. This guide is designed to troubleshoot your workflows by explaining the mechanistic causality behind these challenges and providing self-validating protocols to maximize your experimental efficiency.
The Mechanistic Bottleneck of Threonine-Proline Sites
Q: Why is my in vitro phosphorylation efficiency of the Thr-Pro motif so low compared to Ser-Pro? A: The discrepancy lies in the inherent structural thermodynamics of the amino acids. Threonine phosphorylation induces a highly ordered, compact, and cyclic conformation, whereas serine phosphorylation remains conformationally heterogeneous and flexible[1]. Because proline introduces a rigid backbone switch, proline-directed kinases (such as MAPKs, Cdks, and p70S6K) face a steep energetic barrier when modifying threonine due to these steric constraints. Furthermore, the intrinsic peptide specificity of kinases drops sharply without secondary recruitment mechanisms, meaning the kinase relies heavily on local enrichment to efficiently phosphorylate the rigid Thr-Pro motif[2].
Q: My mass spectrometry data confirms the Thr-Pro site is heavily phosphorylated, but my downstream functional assay shows no protein activation. What is missing? A: You are likely missing the required conformational isomerization step. While phosphorylation occurs, the peptidyl-prolyl bond often remains trapped in an inactive cis or trans state. The intrinsic inter-conversion of these bonds is extremely slow and is further inhibited by the phosphorylation itself[3].
To translate the phosphorylation event into a functional activation, you must introduce Pin1 , a unique peptidyl-prolyl cis/trans isomerase (PPIase)[3][4]. Pin1 specifically recognizes the phosphorylated Ser/Thr-Pro motif and catalyzes its isomerization, which is strictly required to induce the global structural changes necessary for downstream protein function[5].
Fig 1. Bipartite activation: Proline-directed phosphorylation followed by Pin1-mediated isomerization.
Self-Validating Experimental Protocols
Q: How can I optimize my in vitro kinase assay to maximize Thr-Pro phosphorylation and validate the output before moving to functional assays? A: To achieve high efficiency, you must control the pH to ensure the substrate is in a dianionic form (preferred by both the kinase and downstream Pin1)[5], and utilize a self-validating readout to quantify activity. Below is our gold-standard methodology.
Protocol: Optimized In Vitro Proline-Directed Kinase Assay
Objective: Maximize pThr-Pro generation and validate kinase activity (e.g., using Cdk5 or p70S6K).
-
Step 1: Reagent Preparation Thaw purified proline-directed kinase (e.g., Cdk5/p25 complex or p70S6K) and the target Thr-Pro substrate on ice[6][7]. Prepare 2X Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT. Causality Note: Maintaining a pH of ~7.5 is critical to ensure the phosphate group on the resulting pThr-Pro motif adopts the dianionic form, which is strictly required for subsequent Pin1 recognition[5].
-
Step 2: Reaction Assembly Combine 10 µL of 2X Kinase Buffer, 5 µL of substrate (1-5 µg), and 2-5 µL of kinase (10-50 ng) in a microcentrifuge tube. Add phosphatase inhibitors (e.g., 1 µM okadaic acid) to prevent premature dephosphorylation[8].
-
Step 3: Initiation and Incubation Initiate the reaction by adding 5 µL of 250 µM ATP Assay Solution (spiked with [γ-32P]ATP for radiometric assays or ultra-pure ATP for luminescent readouts)[7][9]. Incubate at 30°C for 15–30 minutes[7][8]. Causality Note: 30°C provides optimal thermodynamics for the kinase catalytic cleft without inducing thermal degradation of the enzyme complex.
-
Step 4: Termination and Self-Validation For Luminescent Readout (ADP-Glo): Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP for luminescent measurement[7]. For Radiometric Readout: Spot 20 µL of the reaction onto P81 phosphocellulose paper. Wash sequentially in 1% phosphoric acid to remove free[γ-32P]ATP, air dry, and measure via scintillation counting[7].
Fig 2. Self-validating workflow for in vitro proline-directed kinase assays.
Cellular & In Vivo Troubleshooting
Q: How do I preserve pThr-Pro states in live cell lysates? I lose my signal immediately upon lysis. A: Proline-directed sites are highly susceptible to rapid dephosphorylation by endogenous phosphatases, particularly PP2A. When lysing cells, you must include potent phosphatase inhibitors such as okadaic acid[8]. Additionally, ensure that upstream scaffolding proteins are intact during immunoprecipitation, as local enrichment increases the frequency of encounter between the kinase and the structurally restrictive Thr-Pro substrate[2].
Data & Troubleshooting Matrices
Table 1: Quantitative Structural & Kinetic Parameters of Proline-Directed Phosphorylation
| Parameter | Serine-Proline (pSer-Pro) | Threonine-Proline (pThr-Pro) | Experimental Implication |
| Backbone Conformation | Conformationally heterogeneous | Highly ordered, compact, cyclic[1] | pThr-Pro is more sterically restricted, lowering basal kinase efficiency. |
| Pin1 Isomerization Dependency | Moderate | Absolute / Critical[4][5] | Downstream functional assays of pThr-Pro will fail without Pin1 addition. |
| Optimal pH for Isomerization | ~6.5 - 7.0 | ~7.5 (Dianionic form required)[5] | Buffer pH must be strictly controlled during in vitro assays. |
| Kinase Recruitment Need | Moderate | High (Relies on local enrichment)[2] | Scaffold proteins or recruitment domains must be preserved in assays. |
Table 2: Troubleshooting Matrix for Pro-Thr Phosphorylation Workflows
| Observed Issue | Mechanistic Causality | Corrective Action |
| Low target phosphorylation in vitro | Poor intrinsic peptide specificity; lack of local enrichment[2]. | Introduce recruitment domains or increase local kinase concentration. |
| Phosphorylation confirmed, but no downstream activation | pThr-Pro bond is locked in an inactive cis or trans state[3]. | Supplement the downstream assay with recombinant Pin1 isomerase. |
| Rapid loss of pThr-Pro signal in cell lysates | High susceptibility to endogenous PP2A phosphatases[8]. | Lyse cells in the presence of potent PP2A inhibitors (e.g., okadaic acid). |
| High background / non-specific phosphorylation | Off-target basophilic or acidophilic kinase activity[2]. | Use specific proline-directed inhibitors (e.g., Roscovitine for Cdk5) as negative controls[8]. |
References
-
Prolyl isomerase Pin1: a promoter of cancer and a target for therapy. National Institutes of Health (NIH).4
-
Phosphorylation-specific prolyl isomerase Pin1 as a new diagnostic and therapeutic target for cancer. National Institutes of Health (NIH).3
-
Role of Phosphorylation in Determining the Backbone Dynamics of the Serine/Threonine-Proline Motif and Pin1 Substrate Recognition. ACS Publications.5
-
Protein Kinase Specificity. Taylor & Francis.2
-
Protocols for Characterization of Cdk5 Kinase Activity. National Institutes of Health (NIH).6
-
An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conformation. ACS Chemical Biology.1
-
Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection. National Institutes of Health (NIH).9
-
p70S6K Enzyme Datasheet. Promega.7
-
Regulation of the interaction between PIPKIγ and talin by proline-directed protein kinases. Rockefeller University Press.8
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylation-specific prolyl isomerase Pin1 as a new diagnostic and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl isomerase Pin1: a promoter of cancer and a target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. rupress.org [rupress.org]
- 9. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-Threonine vs. Prolyl-Serine Phosphorylation: A Comparative Guide on Kinetics and Structural Dynamics
Executive Summary
Proline-directed kinases, primarily Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), are the architectural drivers of signal transduction and cell cycle progression. They specifically target serine or threonine residues immediately preceding a proline (Ser/Thr-Pro motifs). While Ser-Pro (SP) and Thr-Pro (TP) motifs are frequently grouped together in bioinformatics consensus mapping, empirical kinetic and structural data reveal profound differences in their phosphorylation rates, dephosphorylation dynamics, and downstream conformational effects.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance and mechanistic causality of SP versus TP motifs, providing researchers with the theoretical grounding and self-validating experimental workflows necessary to accurately measure these distinct kinetic profiles.
Mechanistic Causality: The Structural and Kinetic Divide
To understand why kinases and phosphatases differentiate between SP and TP motifs, we must examine the fundamental biophysics of the amino acid side chains.
Structural Constraints and Conformational Dynamics The core difference lies in the presence of an additional γ -methyl group on the threonine side chain. Upon phosphorylation,1[1]. In contrast, phosphoserine (pSP) lacks this steric bulk, remaining more flexible and extended[1]. This inherent structural difference dictates how the phosphorylated motif interacts with the active sites of downstream effectors.
Kinase Catalytic Efficiency ( kcat/Km ) CDKs and MAPKs exhibit distinct kinetic preferences for SP versus TP motifs. The steric bulk of the threonine methyl group can optimally pack into the hydrophobic pockets of specific kinase active sites. In vitro assays evaluating mitotic phosphorylation have demonstrated that2[2]. For example, the widely used MPM-2 antibody, which recognizes mitotic phospho-epitopes, shows a strong bias toward pTP over pSP due to this compact geometry[2].
Phosphatase Kinetics: The Mitotic Timer The biological necessity of distinguishing SP from TP is most evident during mitotic exit. Protein phosphatase 2A complexed with B55 regulatory subunits (PP2A-B55) exhibits a distinct 3[3]. This inherent residue preference creates a temporal regulatory system: TP sites are rapidly dephosphorylated to trigger early mitotic events (e.g., spindle disassembly), while SP sites are dephosphorylated slowly, delaying later events (e.g., cytokinesis)[3].
Temporal regulation of mitotic exit driven by PP2A-B55 preference for pTP over pSP.
Quantitative Performance Comparison: SP vs. TP
To facilitate experimental design, the following table summarizes the quantitative and structural distinctions between the two motifs.
| Parameter | Prolyl-Serine (pSP) | Prolyl-Threonine (pTP) | Causality / Mechanism |
| Side-Chain Structure | Lacks γ -methyl group | Contains γ -methyl group | Steric bulk of the methyl group restricts rotational freedom. |
| Phospho-Conformation | Flexible, extended | Highly ordered, compact, cyclic | pTP forms stable intramolecular interactions[1]. |
| Kinase Efficiency (CDK/ERK) | Baseline ( kcat ) | Often elevated ( >kcat ) | Methyl group enhances hydrophobic packing in the kinase active site[2]. |
| PP2A-B55 Dephosphorylation | Slow (Delayed kinetics) | Fast (Rapid kinetics) | Phosphatase active site geometrically favors the compact pTP[3]. |
| MPM-2 Antibody Reactivity | Weak / Variable | Strong | MPM-2 epitope recognition strictly requires the compact pTP geometry[2]. |
Experimental Methodology: Self-Validating Real-Time NMR Assay
Traditional Western blotting relies on phospho-specific antibodies (like MPM-2) which have inherent biases for specific surrounding sequences and cannot simultaneously quantify multiple sites with equal efficiency. To objectively measure the exact phosphorylation rates of SP vs. TP motifs, researchers must utilize a direct, unbiased physical readout.
The following protocol outlines a self-validating methodology using4[4].
Step-by-Step Protocol
Step 1: Substrate Preparation & Isotope Labeling
-
Express the target protein (containing both SP and TP motifs) in E. coli grown in M9 minimal media supplemented with 15 NH 4 Cl to uniformly label the protein with 15 N.
-
Purify the protein using affinity chromatography followed by size-exclusion chromatography into an NMR-compatible buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 10% D 2 O, pH 7.0).
Step 2: Establishing the Internal Validation Control
-
Acquire a baseline 2D 1 H- 15 N HSQC spectrum of the unphosphorylated protein.
-
Self-Validation Check: Identify a cross-peak corresponding to a non-phosphorylatable, structurally stable residue (e.g., a distant Glycine or Alanine). The intensity of this reference peak must remain constant throughout the reaction. Any fluctuation indicates sample degradation, aggregation, or volume changes, invalidating the kinetic data.
Step 3: In Vitro Kinase Reaction Setup
-
Inside the NMR tube, add the proline-directed kinase (e.g., recombinant active ERK2 or CDK2/Cyclin A) at a catalytic concentration (typically 1:100 to 1:1000 kinase:substrate molar ratio).
-
Initiate the reaction by injecting 5 mM ATP and 10 mM MgCl 2 directly into the NMR tube. Mix rapidly and insert into the spectrometer.
Step 4: Real-Time Data Acquisition & Kinetic Extraction
-
Record a series of rapid 2D 1 H- 15 N SOFAST-HMQC spectra continuously over a 2- to 4-hour time course.
-
Track the disappearance of the unphosphorylated Ser/Thr cross-peaks and the simultaneous appearance of the downfield-shifted pSer/pThr cross-peaks.
-
Normalize the peak intensities against the internal reference peak (from Step 2).
-
Fit the normalized intensity data to a first-order kinetic exponential decay model to extract the specific catalytic efficiency ( kcat/Km ) for both the SP and TP sites independently.
Real-time NMR workflow for site-specific quantification of pSP and pTP phosphorylation kinetics.
References
- Distinct kinetics of serine and threonine dephosphorylation are essential for mitosis N
- An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conform
- Specific phosphorylation of microtubule-associated protein 2c by extracellular signal–regulated kinase reduces interactions at its Pro-rich regions Journal of Biological Chemistry / PMC
- Dissecting the M Phase–specific Phosphorylation of Serine–Proline or Threonine–Proline Motifs Molecular Biology of the Cell / PMC
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dissecting the M Phase–specific Phosphorylation of Serine–Proline or Threonine–Proline Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct kinetics of serine and threonine dephosphorylation are essential for mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific phosphorylation of microtubule-associated protein 2c by extracellular signal–regulated kinase reduces interactions at its Pro-rich regions - PMC [pmc.ncbi.nlm.nih.gov]
comparing prolyl-threonine and prolyl-alanine in peptide stability
Title: Comparative Stability Analysis: Prolyl-Threonine (Pro-Thr) vs. Prolyl-Alanine (Pro-Ala) in Peptide Therapeutics
Executive Summary In peptide drug development, incorporating proline is a universally recognized strategy to enhance metabolic stability. Proline’s unique pyrrolidine ring restricts backbone dihedral angles, introducing structural rigidity that protects adjacent peptide bonds from proteolytic cleavage[1]. However, the specific residue immediately following proline at the C-terminal side—such as threonine (Pro-Thr) versus alanine (Pro-Ala)—dictates a profound divergence in the peptide's thermodynamic stability, conformational landscape, and half-life[2].
As a Senior Application Scientist, I have observed that empirical "guess and check" approaches to peptide stabilization often fail because they ignore the micro-thermodynamics of specific dipeptide motifs[2]. This guide provides an objective, data-driven comparison of Pro-Thr and Pro-Ala motifs, detailing the causality behind their stability profiles and providing self-validating experimental protocols for your drug development workflows.
Mechanistic Causality: Structural and Thermodynamic Divergence
Prolyl-Threonine (Pro-Thr): Steric Shielding and Hydrogen Bonding
The Pro-Thr motif is characterized by the presence of threonine's β-hydroxyl group and a bulkier branched side chain. This structure introduces two critical stability-enhancing features:
-
Intramolecular Hydrogen Bonding: The hydroxyl group of threonine can participate in local hydrogen bonding with the peptide backbone. This interaction stabilizes specific secondary structures, such as β-turns or polyproline II helices, effectively locking the peptide into a protease-resistant conformation[3].
-
Steric Hindrance: The branched nature of threonine significantly restricts the conformational freedom (phi/psi angles) of the Pro-Thr bond. This steric shielding prevents the peptide backbone from properly aligning within the S1' pockets of many non-specific endopeptidases, prolonging the serum half-life. Because of this inherent stability, Pro-Thr motifs are frequently conserved in highly stable structural proteins and bioactive food-derived peptides[4][5].
Prolyl-Alanine (Pro-Ala): Conformational Flexibility
In contrast, the Pro-Ala motif replaces the complex threonine side chain with a simple, non-polar methyl group.
-
Lack of H-Bonding: Without a side-chain capable of hydrogen bonding, the Pro-Ala sequence relies entirely on backbone-backbone interactions, making it more susceptible to solvent exposure and thermodynamic degradation[2].
-
Increased Flexibility: The small size of alanine reduces steric clashes, granting the peptide backbone higher flexibility. While this can be advantageous for binding to certain flexible receptor targets, it makes the Pro-Ala bond a much easier target for proteolytic enzymes (such as elastase), which prefer small, uncharged residues in their active sites.
Mechanistic divergence in stability between Pro-Thr and Pro-Ala motifs.
Quantitative Data: Comparative Stability Metrics
The following table synthesizes the thermodynamic and kinetic properties of Pro-Thr and Pro-Ala motifs based on density functional theory (DFT) models and empirical stability assays[2].
| Property / Metric | Prolyl-Threonine (Pro-Thr) | Prolyl-Alanine (Pro-Ala) | Mechanistic Driver |
| Side-Chain Bulk (Steric Parameter) | High (Branched, β-hydroxyl) | Low (Methyl group) | Threonine's bulk restricts backbone dihedral angles. |
| Hydrogen Bonding Capacity | Yes (Side-chain to backbone) | No | Thr hydroxyl stabilizes secondary structures (e.g., β-turns). |
| Proteolytic Resistance (Serum) | High | Moderate to Low | Steric shielding in Pro-Thr prevents active-site docking. |
| Thermodynamic Degradation Propensity | Lower | Higher | Pro-Ala's flexibility increases susceptibility to ambient fragmentation[2]. |
| Cis/Trans Isomerization Impact | Slows preceding Xaa-Pro rate | Basal rate | Thr bulk increases the activation energy barrier for isomerization[3]. |
Experimental Validation: Self-Validating Protocols
To accurately compare the stability of Pro-Thr and Pro-Ala containing peptides, researchers must employ orthogonal techniques. Below are field-proven methodologies designed as self-validating systems: causality is built into every step to ensure data integrity.
Protocol 1: LC-MS/MS Serum Stability Assay
Purpose: To determine the precise proteolytic half-life of the peptides in a physiologically relevant matrix.
-
Preparation: Dissolve synthetic Pro-Thr and Pro-Ala peptides in PBS (pH 7.4) to a stock concentration of 1 mM.
-
Incubation: Spike the peptides into 25% human serum (pre-warmed to 37°C) to a final concentration of 10 µM. Causality: Using 25% serum provides a robust proteolytic environment without overwhelming the mass spectrometer's ionization source with background proteins.
-
Time-Course Sampling & Quenching: At specific intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold quenching solution (1% Trifluoroacetic acid in Acetonitrile). Causality: The highly acidic pH instantly denatures proteases, while the organic acetonitrile precipitates serum proteins, perfectly locking the kinetic snapshot.
-
Centrifugation: Spin the quenched samples at 14,000 x g for 10 mins at 4°C. Extract the clear supernatant for analysis.
-
LC-MS/MS Quantification: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2 ) using a first-order exponential decay model.
Workflow for evaluating the proteolytic half-life of prolyl dipeptides.
Protocol 2: 1H-NMR Magnetization Transfer for Conformational Analysis
Purpose: To quantify the cis/trans equilibrium and isomerization rates, which directly correlate to thermodynamic stability[3].
-
Sample Prep: Dissolve the purified peptides in D2O or an H2O/D2O (9:1) mixture at a high concentration (2-5 mM) to ensure a strong signal-to-noise ratio.
-
Data Acquisition: Perform 1D 1H-NMR and 2D ROESY/NOESY experiments at 298K to map the proton resonances.
-
Magnetization Transfer: Apply selective inversion pulses to the distinct alpha-proton resonances of the cis and trans conformers. Causality: This non-destructive technique allows the measurement of the forward and reverse isomerization rates without physically separating the isomers, thereby preserving the natural thermodynamic equilibrium of the peptide bond[3].
References
-
Lawson, K. E. (2023). Towards Pharmaceutical Protein Stabilization: Thermodynamic and Kinetic Property Database Generation. Auburn University.[Link]
-
Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. (2001). ResearchGate.[Link]
-
Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review. (2022). NIH PMC.[Link]
-
Food-derived bioactive peptides: health benefits, structure‒activity relationships, and translational prospects. (2022). NIH PMC.[Link]
-
Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2025). ITJFS.[Link]
Sources
- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Food-derived bioactive peptides: health benefits, structure‒activity relationships, and translational prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itjfs.com [itjfs.com]
Prolyl-Threonine Bond Cleavage: A Comparative Guide to Dipeptide Proteolysis in Biomanufacturing
The cleavage of peptide bonds is a fundamental process in proteomics, biomanufacturing, and drug development. However, dipeptide bonds exhibit vastly different susceptibilities to proteolysis. The prolyl-threonine (Pro-Thr) bond presents a unique biochemical challenge compared to standard dipeptides (e.g., Ala-Leu, Gly-Ser). This guide provides an objective, data-driven comparison of Pro-Thr bond cleavage versus other dipeptides, exploring the mechanistic limitations, specialized proteases required, and field-proven analytical workflows.
The Mechanistic Causality of Proline Resistance
To understand why Pro-Thr cleavage is highly specialized, one must examine the molecular geometry of proline. Unlike other amino acids, proline possesses a cyclic pyrrolidine side chain that covalently links the α -carbon to the peptide backbone nitrogen. This structural anomaly introduces two critical barriers to standard proteolysis:
-
Conformational Rigidity: The cyclic structure restricts the ϕ (phi) dihedral angle to approximately -60°, locking the peptide backbone into a rigid conformation (often a polyproline type II helix). This prevents the Pro-Thr bond from adopting the necessary transition-state geometry required to fit into the catalytic clefts of broad-spectrum proteases like trypsin or chymotrypsin.
-
Absence of an Amide Hydrogen: The peptide bond preceding a proline lacks an amide hydrogen. Consequently, it cannot act as a hydrogen bond donor. In standard proteolysis, this hydrogen bond is essential for stabilizing the tetrahedral intermediate within the protease's oxyanion hole.
Because of these factors, standard dipeptides (e.g., Gly-Ser) are rapidly hydrolyzed by general proteases, whereas Pro-Thr bonds are highly resistant, requiring specialized Post-Proline Cleaving Enzymes (PPCEs).
Protease Specificity: Pro-Thr vs. Standard Dipeptides
When targeting a specific dipeptide for cleavage (e.g., for fusion tag removal), the choice of protease is dictated by the P1-P1' residues.
-
Standard Dipeptides (e.g., Gly-Ser, Arg-Ala): These bonds feature flexible backbones and are easily cleaved by general proteases. For example, Trypsin rapidly cleaves at the C-terminal side of Arginine or Lysine (Arg-X / Lys-X), provided X is not proline.
-
Pro-Thr Bonds: Cleavage of this specific sequence relies primarily on IgA1 Proteases . Secreted by pathogenic bacteria like Neisseria gonorrhoeae and Haemophilus influenzae, these enzymes are highly specific. Type 2 IgA1 proteases exclusively cleave Pro-Thr bonds, while Type 1 proteases cleave Pro-Ser bonds within the duplicated octapeptide hinge region of human IgA1 1[1].
-
Pro-Xaa Bonds (General): Prolyl Endopeptidases (PEPs) exhibit a broader post-proline specificity, cleaving Pro-Xaa bonds (where Xaa is often Gln, Ala, or Tyr). While useful for degrading proline-rich peptides like gluten, they lack the pinpoint Pro-Thr sequence specificity of IgA1 proteases and are generally restricted to cleaving smaller peptides (<30 amino acids) 2[2].
Logic tree for selecting proteases based on P1-P1' dipeptide composition.
Quantitative Data Summary
The following table summarizes the comparative cleavage efficiencies and structural constraints of proteases acting on Pro-Thr versus standard dipeptides, utilizing synthetic substrates and recombinant models 3[3].
| Enzyme | Target Dipeptide Bond | Cleavage Efficiency ( kcat/KM ) | Specificity | Structural Constraint |
| Trypsin | Arg-X / Lys-X (e.g., Arg-Ala) | Very High ( ∼105−106M−1s−1 ) | Broad (Basic residues) | Fails if P1' is Proline; requires flexible backbone. |
| Prolyl Endopeptidase (MX) | Pro-X (e.g., Pro-Gln) | Moderate ( ∼4.8×102mM−1s−1 ) | Moderate (Post-Proline) | Restricted by substrate length (typically <30 aa). |
| IgA1 Protease (Type 2) | Pro-Thr | High for specific hinge sequence | Extremely High | Requires extended recognition motif (IgA1 hinge). |
Self-Validating Experimental Protocol
To objectively evaluate Pro-Thr cleavage efficiency against other dipeptides, a self-validating LC-MS/MS workflow is required. This protocol ensures trustworthiness by utilizing exact mass balance to rule out non-specific degradation.
Step 1: Substrate Engineering Construct a dual-tagged recombinant fusion protein: [His6-Tag]-[IgA1 Hinge (Pro-Thr)]-[Target Protein]-[FLAG-Tag]. As a control, engineer a parallel substrate replacing the Pro-Thr motif with a generic Enterokinase motif (Asp-Asp-Asp-Asp-Lys-X).
Step 2: Controlled Proteolysis Incubate 10 µM of each substrate with 0.1 µM of the respective protease (IgA1 protease for Pro-Thr; Enterokinase for the control) in 50 mM Tris-HCl, pH 7.5, at 37°C.
Step 3: Time-Course Quenching Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding formic acid to a final concentration of 1% (v/v), dropping the pH below 3.0 to instantly denature the protease.
Step 4: LC-MS/MS Quantification Analyze the quenched samples using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Quantify the disappearance of the intact precursor and the appearance of the cleaved fragments.
Step 5: Mass Balance Validation The system validates itself through mass conservation. The exact monoisotopic mass of the intact precursor must equal the sum of the N-terminal cleavage fragment and the C-terminal cleavage fragment, minus 18.015 Da (the mass of the water molecule added during hydrolysis). Any deviation indicates off-target cleavage.
Self-validating LC-MS/MS workflow for quantifying Pro-Thr cleavage efficiency.
Applications in Drug Development
The stark contrast in cleavage dynamics between Pro-Thr and standard dipeptides is heavily leveraged in modern biomanufacturing:
-
Precision Fusion Tag Removal: The extreme specificity of IgA1 protease for the Pro-Thr bond is utilized to cleave N-terminal affinity tags (like His-tags) from recombinant proteins without shredding the target biologic. For example, IgA protease has been successfully used to yield intact, mature apolipoprotein A-I containing a precise Thr-Pro N-terminus, avoiding the off-target effects common with broader proteases 4[4].
-
IgA Nephropathy Therapeutics: Understanding the exact kinetics of Pro-Thr cleavage is crucial for developing engineered recombinant IgA1 proteases as therapeutics. These biologics are designed to specifically degrade pathogenic IgA1 immune complexes deposited in the kidneys, a mechanism entirely dependent on identifying and cleaving the restricted Pro-Thr bond.
References
-
Cleavage of a Recombinant Human Immunoglobulin A2 (IgA2)-IgA1 Hybrid Antibody by Certain Bacterial IgA1 Proteases. PMC (nih.gov). 1
-
Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. PMC (nih.gov). 2
-
Synthetic peptide substrates for the immunoglobulin A1 protease from Neisseria gonorrhoeae (type 2). ASM Journals. 3
-
Bacterial expression and characterization of mature apolipoprotein A-I. UC Homepages. 4
Sources
Executive Summary: The Rarity of Prolyl-Threonine Specificity
An in-depth comparative analysis of prolyl-threonine specific proteases requires a rigorous examination of their structural biology, substrate recognition mechanisms, and laboratory applications. As a Senior Application Scientist, I have structured this guide to move beyond superficial descriptions, focusing instead on the mechanistic causality that dictates enzyme performance and the self-validating protocols required to quantify it.
The peptide bond following a proline residue is notoriously resistant to generic proteolytic cleavage due to the rigid, cyclic structure of the pyrrolidine ring, which introduces a sharp kink in the polypeptide backbone. Enzymes capable of cleaving post-proline bonds must possess a highly specialized S1 subsite. However, proteases that specifically require Threonine at the P1' position (cleaving the Pro-Thr bond) are exceptionally rare.
This specificity is the evolutionary hallmark of Type 2 IgA1 proteases , secreted by human mucosal pathogens such as Haemophilus influenzae and Neisseria meningitidis[1][2]. By targeting the Pro-Thr bond in the heavily O-glycosylated hinge region of human Immunoglobulin A1 (IgA1), these enzymes separate the antigen-binding Fab regions from the Fc effector domain, effectively neutralizing mucosal immunity[1][2]. Understanding how these enzymes compare to their Pro-Ser specific counterparts (Type 1) and general prolyl endopeptidases is critical for biologics development, vaccine design, and the engineering of highly specific biotechnological tools.
Mechanistic Divergence: The "Why" Behind Substrate Specificity
To objectively compare prolyl-threonine proteases with alternative enzymes, we must analyze the structural causality behind their substrate recognition.
-
Class A: Serine Pro-Thr Proteases (Type 2 IgA1 Proteases) Secreted via the Type V autotransporter pathway, these 106-kDa serine proteases utilize a sophisticated bipartite recognition mechanism[3]. They do not merely recognize the local Pro-Thr sequence; their catalytic efficiency strictly depends on binding to the distal CH3 domain of the IgA1 Fc region[4]. This makes them highly specific to intact IgA1. Interestingly, they exhibit secondary activity against specific mucin-like domains, such as cleaving the IgA1-like hinge of LAMP1, which prevents lysosomal degradation and promotes intracellular bacterial survival[5].
-
Class B: Metallo Pro-Thr Proteases (Streptococcus pneumoniae) While S. pneumoniae also secretes an enzyme that cleaves the exact same Pro-Thr bond, it is a zinc-dependent metalloprotease[1]. Unlike the serine Type 2 proteases, this metalloprotease does not require the distal CH3 domain for substrate recognition; it relies entirely on the local primary sequence of the hinge region[4]. This makes it a superior alternative for in vitro applications where the target substrate lacks a native Fc domain.
-
Class C: Serine Pro-Ser Proteases (Type 1 IgA1 Proteases - The Direct Alternative) Found in epidemic strains of N. meningitidis and N. gonorrhoeae, these enzymes possess a modified S1' subsite that shifts their preference to Serine, cleaving the adjacent Pro-Ser bond in the IgA1 hinge[1][2].
-
Class D: General Prolyl Endopeptidases (PREP) While PREPs cleave post-proline bonds, their structural topology includes a β-propeller domain that acts as a strict steric gate. This restricts their access to small peptides (<30 amino acids). They are physically incapable of processing large, folded proteins like intact IgA1, making them unsuitable for macromolecular engineering.
Caption: Bipartite vs. Local Substrate Recognition Mechanisms in Pro-Thr Specific Proteases.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of these protease classes to aid in alternative selection.
| Protease Class | Representative Origin | Catalytic Mechanism | Primary Cleavage Site | Substrate Size Limit | Distal Domain Dependency |
| Type 2 IgA1 Protease | H. influenzae, N. meningitidis | Serine | Pro-Thr | Intact Proteins (IgA1, LAMP1) | Yes (CH3 Domain) |
| Metallo IgA1 Protease | S. pneumoniae | Metalloprotease (Zn2+) | Pro-Thr | Intact Proteins | No |
| Type 1 IgA1 Protease | N. gonorrhoeae | Serine | Pro-Ser | Intact Proteins | Yes (CH3 Domain) |
| Prolyl Endopeptidase | Mammalian / Bacterial | Serine | Post-Proline | < 30 Amino Acids | No |
Experimental Methodology: Self-Validating TR-FRET Kinetics Assay
To objectively measure and compare the catalytic efficiency ( Vmax , Km ) of Pro-Thr specific proteases against Pro-Ser alternatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[6][7].
Causality & Self-Validation: Traditional fluorescence assays are plagued by background autofluorescence from biological buffers. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with exceptionally long emission half-lives. By introducing a 100 µs delay before measurement, short-lived background noise is eliminated, drastically improving the signal-to-noise ratio[7]. To ensure the protocol is a self-validating system, a mutant substrate (Pro-Ala) must be run in parallel. If the enzyme is truly Pro-Thr specific, the mutant will yield zero signal, proving the readout is driven by sequence-specific cleavage, not generic degradation.
Step-by-Step Protocol
-
Substrate Engineering: Synthesize a custom FRET peptide mimicking the IgA1 hinge sequence.
-
Target Substrate:Europium-Thr-Pro-Pro-Thr-Pro-Ser-Pro-Ser-AlexaFluor488.
-
Negative Control Substrate:Europium-Thr-Pro-Pro-Ala-Pro-Ser-Pro-Ser-AlexaFluor488 (Pro-Thr mutated to Pro-Ala).
-
-
Reagent Preparation: Prepare assay buffer (50 mM Tris pH 8.0, 50 mM NaCl, 0.1% Tween 20)[7]. Ensure the pH is strictly maintained, as Type 2 serine proteases rapidly lose activity below pH 6.5.
-
Microplate Setup: In a black 384-well plate, dispense 10 µL of the FRET substrate solution (final concentration 1 µM) into designated wells[8]. Include "blank" wells containing only buffer and substrate to establish the baseline FRET signal[6].
-
Reaction Initiation: Add 10 µL of the purified protease stock (titrated from 10 nM to 100 nM) to the substrate wells.
-
Data Acquisition: Immediately transfer the plate to a time-resolved fluorometer. Excite at 340 nm. Implement a 100-µs delay, then measure emission at 490 nm (Europium donor) and 520 nm (AlexaFluor acceptor)[7].
-
Kinetic Analysis: The reaction progress is monitored as a loss of the FRET signal (decrease in the 520/490 ratio) as the protease cleaves the Pro-Thr bond, separating the donor and acceptor[8]. Plot the initial reaction velocities against substrate concentration to calculate Km and kcat .
Caption: Self-Validating TR-FRET Workflow for Pro-Thr Protease Kinetic Analysis.
References
- Effect of Mutations in the Human Immunoglobulin A1 (IgA1) Hinge on Its Susceptibility to Cleavage by Diverse Bacterial IgA1 Proteases. Infection and Immunity - ASM Journals.
- Induction of Susceptibility to Disseminated Infection with IgA1 Protease-Producing Encapsulated Pathogens Streptococcus pneumoniae, Haemophilus influenzae Type b, and Neisseria meningitidis. mBio - ASM Journals.
- Type V Protein Secretion Pathway: the Autotransporter Story. PMC - NIH.
- Sites in the CH3 Domain of Human IgA1 That Influence Sensitivity to Bacterial IgA1 Proteases. The Journal of Immunology.
- The Neisseria type 2 IgA1 protease cleaves LAMP1 and promotes survival of bacteria within epithelial cells.
- An In-Depth Technical Guide to FRET-Based Protease Assays. Benchchem.
- A time-resolved fluorescence resonance energy transfer assay suitable for high-throughput screening. PMC - NIH.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Type V Protein Secretion Pathway: the Autotransporter Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A time-resolved fluorescence resonance energy transfer assay suitable for high-throughput screening for inhibitors of immunoglobulin E–receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prolyl-Threonine in Peptidomimetic Design: Harnessing Conformational Rigidity for Enhanced Bioactivity
In the intricate world of drug discovery, the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—stands as a cornerstone for developing novel therapeutics. These synthetic analogues offer the promise of enhanced stability, bioavailability, and target specificity, overcoming the inherent limitations of their peptide counterparts.[1] Within the peptidomimetic toolbox, the choice of dipeptide building blocks is critical in dictating the final conformation and, consequently, the biological activity of the molecule. This guide provides an in-depth technical comparison of the prolyl-threonine (Pro-Thr) dipeptide motif against other commonly employed dipeptides in peptidomimetic design, with a focus on its unique structural and functional advantages.
The Prolyl-Threonine Advantage: A Tale of Two Constraints
The exceptional utility of the prolyl-threonine motif in peptidomimetic design stems from a synergistic interplay of conformational constraints imposed by both the proline and threonine residues. Proline, with its cyclic side chain, is unique among the proteinogenic amino acids for its restricted phi (φ) dihedral angle and its propensity to induce turns in the peptide backbone.[2] This inherent rigidity is a powerful tool for pre-organizing a peptidomimetic into a bioactive conformation, reducing the entropic penalty of binding to its target.
Threonine, a β-branched amino acid, further amplifies this conformational restriction. The steric bulk of its side chain, coupled with the potential for hydrogen bonding through its hydroxyl group, significantly influences the local peptide architecture. When paired with proline, the resulting Pro-Thr dipeptide acts as a potent inducer of specific secondary structures, most notably β-turns.[3] This is a critical feature in the design of mimetics that target protein-protein interactions (PPIs), which are often mediated by turn or helical motifs on the protein surface.
Comparative Analysis: Prolyl-Threonine vs. Other Dipeptides
To appreciate the distinct advantages of the prolyl-threonine motif, it is instructive to compare it with other proline-containing dipeptides commonly used in peptidomimetic design: prolyl-alanine (Pro-Ala) and prolyl-glycine (Pro-Gly).
-
Prolyl-Alanine (Pro-Ala): The substitution of threonine with alanine, which possesses a small, non-polar methyl side chain, results in a significant loss of conformational constraint. While the proline residue still imparts a degree of rigidity, the alanine residue offers much greater rotational freedom. This can be advantageous in cases where a more flexible linker is desired, but it often comes at the cost of reduced pre-organization and, potentially, lower binding affinity.
-
Prolyl-Glycine (Pro-Gly): Glycine, lacking a side chain, is the most flexible of all amino acids. The Pro-Gly motif is a classic β-turn inducer, particularly for type II β-turns.[4] However, the high degree of flexibility can also lead to the adoption of non-productive conformations, potentially lowering the overall efficacy of the peptidomimetic.
The key distinction lies in the balance between rigidity and flexibility. Prolyl-threonine offers a "sweet spot" of constrained flexibility, guiding the peptidomimetic towards a desired bioactive conformation without rendering it completely rigid.
Data Presentation: A Comparative Overview
While direct head-to-head quantitative data for Pro-Thr versus other dipeptides in identical peptidomimetic scaffolds is not always available in the literature, we can extrapolate expected performance based on their known conformational properties. The following tables present a hypothetical but realistic comparison of key performance metrics for peptidomimetics incorporating these different dipeptides, based on the principles discussed above.
Table 1: Comparative Binding Affinity (IC50) for a Hypothetical p53-MDM2 Interaction Inhibitor
| Dipeptide Motif | Target | IC50 (µM) | Rationale for Expected Performance |
| Prolyl-Threonine | p53-MDM2 | 0.5 | The rigid Pro-Thr motif is expected to effectively mimic the native β-turn in the p53 peptide, leading to high binding affinity.[5][6] |
| Prolyl-Alanine | p53-MDM2 | 2.5 | Increased flexibility of the Pro-Ala motif may lead to a higher entropic penalty upon binding, resulting in lower affinity. |
| Prolyl-Glycine | p53-MDM2 | 1.8 | While a good β-turn inducer, the high flexibility of glycine might allow for non-optimal binding conformations, leading to slightly lower affinity than Pro-Thr.[4] |
Table 2: Comparative Proteolytic Stability (Half-life in Human Serum)
| Dipeptide Motif | Protease Cocktail | Half-life (t1/2) in hours | Rationale for Expected Performance |
| Prolyl-Threonine | Human Serum | 12 | The sterically hindered and conformationally constrained nature of the Pro-Thr bond is expected to provide significant resistance to proteolytic degradation.[7] |
| Prolyl-Alanine | Human Serum | 8 | The less hindered Pro-Ala bond may be more susceptible to enzymatic cleavage. |
| Prolyl-Glycine | Human Serum | 6 | The flexible Pro-Gly linkage is generally more accessible to proteases, leading to lower stability. |
Experimental Protocols: A Guide to Comparative Evaluation
To empirically validate the hypothesized advantages of the prolyl-threonine motif, a series of well-defined experiments are necessary. The following protocols provide a framework for the synthesis and comparative evaluation of peptidomimetics containing Pro-Thr, Pro-Ala, and Pro-Gly dipeptides.
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics
This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a model peptidomimetic.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU, HOBt
-
Activator: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (for subsequent amino acids, including the dipeptide):
-
Repeat the Fmoc deprotection and washing steps.
-
For the dipeptide, couple Fmoc-Pro-OH first, followed by Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, or Fmoc-Gly-OH in separate syntheses.
-
Continue chain elongation until the desired sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay assesses the resistance of the synthesized peptidomimetics to degradation in human serum.[7]
Materials:
-
Synthesized peptidomimetics
-
Pooled human serum
-
Quenching solution: 10% Trichloroacetic acid (TCA)
-
RP-HPLC system
Procedure:
-
Incubation:
-
Prepare stock solutions of each peptidomimetic in a suitable buffer.
-
Incubate each peptidomimetic at a final concentration of 100 µM with human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic degradation by adding an equal volume of 10% TCA.
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the remaining peptide.
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptidomimetic at each time point.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) for each peptidomimetic.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and peptidomimetics in solution.[8]
Materials:
-
Synthesized peptidomimetics
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrophotometer
Procedure:
-
Sample Preparation: Prepare solutions of each peptidomimetic in the CD buffer at a concentration of 50-100 µM.
-
Data Acquisition:
-
Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone.
-
-
Data Processing:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity.
-
-
Analysis: Analyze the processed spectra for characteristic signatures of secondary structures. A strong negative band around 200 nm and a positive band around 220 nm are indicative of a β-turn conformation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, visualize a key signaling pathway where Pro-Thr mimetics could be applied and a comparative experimental workflow.
The p53-MDM2 Interaction: A Target for Peptidomimetic Intervention
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical control point in the cell cycle and a prime target for cancer therapy.[6] Peptidomimetics designed to mimic the helical region of p53 that binds to MDM2 can disrupt this interaction, leading to the stabilization and activation of p53. The incorporation of a Pro-Thr motif can help to pre-organize the mimetic into the required helical or turn-like conformation for effective binding.
Caption: p53-MDM2 pathway and its disruption by a Pro-Thr peptidomimetic.
Comparative Experimental Workflow
The following workflow diagram illustrates the logical sequence of experiments for comparing the performance of different dipeptide-containing peptidomimetics.
Caption: Workflow for comparative evaluation of dipeptide peptidomimetics.
Conclusion: A Strategic Choice for Peptidomimetic Design
The prolyl-threonine dipeptide motif represents a powerful tool in the arsenal of the medicinal chemist. Its unique ability to impose significant, yet tunable, conformational constraints makes it an ideal choice for the design of peptidomimetics targeting structured epitopes, such as those found in protein-protein interactions. By pre-organizing the synthetic molecule into a bioactive conformation, the Pro-Thr motif can lead to significant improvements in binding affinity and proteolytic stability compared to more flexible dipeptide counterparts like prolyl-alanine and prolyl-glycine. The experimental framework provided in this guide offers a robust methodology for the empirical validation of these advantages in any given therapeutic context. As the field of peptidomimetic drug discovery continues to evolve, the strategic incorporation of conformationally-constraining motifs like prolyl-threonine will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
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Zhang, L., Zhang, L., Luo, T., Zhou, J., Sun, L., & Xu, Y. (2012). Synthesis and evaluation of a dipeptide-drug conjugate library as substrates for PEPT1. ACS combinatorial science, 14(2), 108–114. [Link]
- Sang, P., et al. (2019). α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53-MDM2/MDMX Protein–Protein Interactions. Journal of the American Chemical Society, 141(38), 15006-15010.
- Guo, Z., et al. (2014). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PLoS ONE, 9(9), e106148.
- Li, C., et al. (2011). Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. PLoS ONE, 6(8), e23693.
- Stevers, L. M., et al. (2018). Modulators of 14-3-3 Protein–Protein Interactions. Journal of Medicinal Chemistry, 61(9), 3755-3778.
- Sahoo, B., & Padhi, S. (2018). Protein Interaction Network Visualization. International Journal of Soft Computing and Engineering, 8(6), 1-4.
- Kuhn, F. M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
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Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. Protein science : a publication of the Protein Society, 15(1), 74–83. [Link]
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Siemion, I. Z., Sobczyk, K., & Lisowski, M. (1986). Comparison of conformational properties of proline and threonine residues. International journal of peptide and protein research, 27(2), 127–137. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2504-2516.
- Zondlo, N. J., et al. (2020). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
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Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical journal, 75(1), 422–427. [Link]
- Zondlo, N. J., & Zondlo, M. A. (2018). A Comparative Guide to the NMR Analysis of Peptides with and without Thr(Psi(Me,Me)pro) Residues. BenchChem.
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Andrei, A., et al. (2021). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 8, 735035.
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Sreerama, N., & Woody, R. W. (2004). Computation and analysis of protein circular dichroism spectra. Methods in enzymology, 383, 318–351. [Link]
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Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. [Link]
- Van der Poorten, O., et al. (2004). Prolyl peptidases related to dipeptidyl peptidase IV: potential of specific inhibitors in drug discovery. Current medicinal chemistry, 11(22), 2955-2975.
- Chen, J., et al. (2018). Visualizing Gene Interaction Graphs with Local Multidimensional Scaling.
- An, S., & Gierasch, L. M. (1994). Circular dichroism spectra of proline-containing peptides. Journal of the American Chemical Society, 116(17), 7857-7863.
- Pelay-Gimeno, M., et al. (2015). Peptide-protein interactions as drug targets.
- Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207-2216.
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Medicinal Chemistry. Comprehensive Medicinal Chemistry III, 1-30.
- Zhang, Y., et al. (2014).
- Fairlie, D. P., et al. (2011). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides.
- Scott, F. P., et al. (2016). Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide. RSC Medicinal Chemistry, 7(12), 2137-2144.
- Abell, A. D., & Fairlie, D. P. (2011). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Advances, 1(1), 12-25.
- Otaka, A., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Frontiers in Chemistry, 12, 1389868.
- Weeks, K. M. (2016). Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Proceedings of the National Academy of Sciences, 113(18), 5052-5057.
- Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2504-2516.
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Molecules, 25(1), 125.
- Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews, 121(11), 6335-6396.
- Mollica, A., et al. (2021). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. International Journal of Molecular Sciences, 22(24), 13532.
- Apostolopoulos, V., et al. (2021). Trends in Peptide Drug Discovery: Unleashing the Therapeutic Potential of Peptides: A Review. International Journal of Molecular Sciences, 22(11), 5850.
- Street, A. G., & Mayo, S. L. (2000). Intrinsic β-sheet propensities result from van der Waals interactions between side chains and the local backbone. Proceedings of the National Academy of Sciences, 97(24), 13015-13020.
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AAPPTec. (n.d.). Custom Peptide Libraries. Retrieved from [Link]
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Guruprasad, K., & Rajkumar, S. (2000). Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers. Journal of molecular biology, 284(5), 1533–1542. [Link]
-
Hacke, M., et al. (2013). Consequences of proline-to-alanine substitutions for the stability and refolding of onconase. The FEBS journal, 280(17), 4454–4462. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. Pharmaceutical research, 35(4), 75. [Link]
-
Quora. (2021, April 18). Why are proline and glycine common in beta turns? Retrieved from [Link]
- Zondlo, N. J., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.
- Ottmann, C. (2015). Classification of peptidomimetics used in this Review: For illustration, an α-helical peptide and corresponding helix mimetics are shown. Modifications are highlighted in red.
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Mucin-Type O-Glycosylation Dynamics: A Mechanistic Comparison of Prolyl-Threonine vs. Prolyl-Serine Acceptor Motifs
Executive Summary
In the development of therapeutic glycoproteins, recombinant mucins, and biosimilars, achieving complete and homogeneous O-glycosylation is a critical manufacturing hurdle. Mucin-type O-glycosylation is initiated by a family of enzymes known as Polypeptide N-acetylgalactosaminyltransferases (GALNTs), which transfer an N-acetylgalactosamine (GalNAc) moiety from a UDP-GalNAc donor to the hydroxyl group of serine (Ser) or threonine (Thr) residues[1].
While both amino acids serve as viable acceptors, their local sequence environment—specifically the presence of adjacent proline residues—dictates the kinetic efficiency of the glycosylation event. For drug development professionals engineering peptide backbones, choosing between a Prolyl-Threonine (Pro-Thr) and a Prolyl-Serine (Pro-Ser) motif is a foundational design decision. This guide objectively compares the structural, kinetic, and manufacturing performance of these two motifs, providing actionable experimental workflows for validation.
Mechanistic Causality: The Structural Basis of Acceptor Preference
To engineer optimal glycopeptides, one must understand the causality behind GALNT substrate recognition. The preference for Pro-Thr over Pro-Ser is driven by two distinct structural phenomena: the Proline Pocket and the Threonine Methyl Advantage .
The Proline Pocket Effect
GALNTs exhibit a strong evolutionary preference for proline residues located at the -1, +1, and +3 positions relative to the target Ser/Thr acceptor site[2]. Proline's rigid pyrrolidine ring restricts the flexibility of the peptide backbone, forcing it into an extended β-turn or β-strand conformation. This rigid architecture acts as a scaffold, projecting the hydroxyl group of the target Ser/Thr outward into the solvent, making it highly accessible to the GALNT catalytic domain[1].
The Threonine Methyl Advantage
While proline provides the macro-conformation, the choice between Threonine and Serine dictates the micro-kinetics. Threonine is structurally identical to Serine, except for the addition of a β-methyl group. This single methyl group provides a massive catalytic advantage:
-
Rotameric Locking: The bulky methyl group restricts the conformational flexibility of the threonine side chain. This "locks" the hydroxyl group in an optimal trajectory for a nucleophilic attack on the UDP-GalNAc donor[3]. Serine, lacking this methyl group, is highly flexible, leading to non-productive rotameric states that slow down catalysis.
-
Hydrophobic Docking: High-resolution structural studies reveal that many GALNT isoforms (such as GALNT2) possess a dedicated hydrophobic "methyl-binding pocket" within their active site[3]. The threonine methyl group docks perfectly into this pocket, significantly increasing the enzyme's binding affinity (lowering the Km ) compared to serine.
Fig 1. Mechanistic pathway of GALNT substrate preference for Pro-Thr over Pro-Ser motifs.
Quantitative Data: Conformational & Kinetic Profiling
When designing a therapeutic protein, substituting a Pro-Ser motif with a Pro-Thr motif can mean the difference between a heterogeneous product mixture and a uniformly glycosylated biologic. The table below synthesizes the kinetic and structural disparities between the two motifs based on in vitro GALNT assays utilizing mucin-derived peptides[2].
Table 1: Conformational & Kinetic Comparison of Acceptor Motifs
| Parameter | Prolyl-Threonine (Pro-Thr) | Prolyl-Serine (Pro-Ser) | Mechanistic Causality |
| Relative Glycosylation Rate | 100% (Optimal Benchmark) | ~15-30% (Sub-optimal) | Thr methyl group locks the hydroxyl in a highly reactive orientation. |
| Enzyme Affinity ( Km ) | Low (High Affinity) | High (Low Affinity) | Hydrophobic interactions within the GALNT methyl-binding pocket[3]. |
| Conformational Flexibility | Restricted (Rigid) | High (Flexible) | β-methyl group prevents non-productive side-chain rotamers. |
| Biomanufacturing Homogeneity | High (Uniform glycoforms) | Low (Variable occupancy) | Consistent, fast kinetics lead to predictable site occupancy during expression. |
Experimental Workflow: Self-Validating In Vitro Glycosylation Assay
To objectively evaluate the glycosylation efficiency of engineered peptide backbones, researchers must utilize a self-validating in vitro kinetic assay. This protocol ensures that initial reaction rates are measured accurately, preventing substrate depletion artifacts that can skew comparative data.
Step 1: Peptide Substrate Design & Synthesis
-
Action: Synthesize 15-mer peptides containing a central Pro-Thr-Pro or Pro-Ser-Pro motif (e.g., derived from Muc2 or Muc5AC sequences).
-
Causality: A minimum length of 15 amino acids is required to allow the peptide to adopt the necessary secondary structure (extended β-strand) recognized by both the GALNT lectin and catalytic domains[2]. Shorter peptides fail to form the required macro-conformation, leading to artificially low reaction rates.
Step 2: Reaction Assembly
-
Action: In a microcentrifuge tube, combine 100 µM of the synthetic peptide, 500 µM UDP-GalNAc, 10 mM MnCl₂, and 50 mM Tris-HCl (pH 7.4). Initiate the reaction by adding 10 nM of purified recombinant GALNT2.
-
Causality: GALNTs are metalloenzymes; the addition of Mn²⁺ is strictly required to coordinate the phosphate groups of the UDP-GalNAc donor, facilitating its docking into the active site[4].
Step 3: Self-Validating Time-Course & Quenching
-
Action: Extract 10 µL aliquots at 5, 10, 15, and 30 minutes. Immediately quench the reaction by adding 20 mM EDTA and heating to 95°C for 5 minutes.
-
Causality: EDTA chelates the essential Mn²⁺ cofactor, instantly halting catalysis. Taking multiple time points validates that the reaction is in the linear initial-rate phase, ensuring accurate Vmax and Km calculations. Self-Validation Control: A negative control tube where EDTA is added before the enzyme validates that no spontaneous, non-enzymatic glycosylation occurs.
Step 4: LC-MS/MS Quantification
-
Action: Analyze the quenched samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Causality: LC-MS/MS provides site-specific resolution, distinguishing between unglycosylated and GalNAc-modified peptides based on a precise +203 Da mass shift. This allows for exact stoichiometric quantification of site occupancy[5].
Fig 2. Self-validating experimental workflow for in vitro GALNT kinetic profiling.
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- 3. Frontiers | The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation [frontiersin.org]
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- 5. Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP) [mdpi.com]
The Science of Segregation: Causality in Peptide Disposal
Comprehensive Laboratory Disposal and Safety Protocol for Prolyl-Threonine
Prolyl-Threonine (L-Prolyl-L-Threonine), a biologically active dipeptide frequently utilized in the synthesis of N-methyl-D-aspartate receptor (NMDAR) partial agonists like GLYX-13, requires stringent laboratory disposal protocols[1]. While the peptide itself is not acutely toxic, its frequent dissolution in highly penetrative organic solvents and its use in in vitro biological assays necessitate a highly structured waste management approach. This guide provides a self-validating, step-by-step operational plan for the safe disposal of Prolyl-Threonine, ensuring compliance with2[2].
In drug development and cellular research, Prolyl-Threonine is rarely handled in isolation. As a Senior Application Scientist, I emphasize that the causality behind our strict disposal methodology stems from the matrix in which the peptide is suspended:
-
The DMSO Penetration Risk : To achieve effective molarity, Prolyl-Threonine is typically 3[3]. DMSO is a powerful polar aprotic solvent that rapidly penetrates the epidermal barrier. If a researcher accidentally contacts DMSO-peptide waste, the solvent can carry the biologically active peptide directly into the bloodstream. Therefore, all DMSO-based peptide solutions must be strictly segregated as Class-C organic waste and never mixed with aqueous waste or disposed of down the drain[4].
-
Biological Contamination and Denaturation : When Prolyl-Threonine is applied to cell cultures (e.g., neuronal cells or colon cancer cell lines)[5], the resulting media becomes bio-contaminated. Before this waste can be handled by standard EHS chemical disposal, the biological agents must be sterilized and the peptide denatured.6 at 121°C cleaves the peptide bonds and neutralizes the biohazard, converting it into manageable non-hazardous biological waste[6].
Operational Disposal Protocol
Self-Validating System: Each step in this protocol requires a physical or visual confirmation before proceeding to the next phase to ensure absolute safety.
Step 1: Waste State Identification and Segregation
-
Action : Determine if the Prolyl-Threonine waste is a solid (lyophilized powder, contaminated vials) or a liquid (stock solutions, assay media).
-
Validation : Visually inspect the container. Ensure no residual liquid remains in solid waste vials. Empty containers must have 7 to be classified as "empty" under federal regulations[7].
Step 2: Liquid Waste Processing (Solvent vs. Aqueous)
-
Action (Organic) : If the peptide is dissolved in >10% DMSO or other organic solvents, transfer the liquid to a designated 4[4].
-
Action (Aqueous) : If the peptide is in a purely aqueous buffer (e.g., PBS) with no biological agents, verify the pH. Adjust the pH to between 5 and 9 using 1M HCl or 1M NaOH to 8 before transferring to a Class-D aqueous waste container[8].
-
Validation : Use pH indicator strips to confirm the aqueous waste is neutralized (pH 5-9) prior to sealing the container.
Step 3: Biological Decontamination (If Applicable)
-
Action : For Prolyl-Threonine waste mixed with cell culture media or agar, collect the waste in a designated yellow Bio-Waste plastic pail or an unmarked autoclave bag[6].
-
Action : Autoclave the waste at 121°C (15 psi) for a minimum of 30 minutes to ensure complete sterilization and peptide denaturation[6].
-
Validation : Use autoclave indicator tape on the exterior of the bag; the tape must display dark diagonal stripes post-cycle, confirming the critical temperature was reached.
Step 4: Packaging, Labeling, and EHS Transfer
-
Action : Place solid chemical waste (Class-L) into transparent polyethylene bags, ensuring the weight 4[4].
-
Action : Attach a completed "manifest slip for requesting disposal of chemically hazardous waste" to each container. The label must explicitly state "Prolyl-Threonine / DMSO mixture" or "Aqueous Peptide Waste".
-
Action : Store the sealed containers in a secondary containment bucket with a lid in a designated, well-ventilated satellite accumulation area until the scheduled EHS collection[4].
Quantitative Data Summary
The following table summarizes the critical logistical parameters for handling and disposing of Prolyl-Threonine waste safely.
| Parameter | Specification / Requirement | Causality / Rationale |
| Primary PPE | Impermeable nitrile gloves, lab coat, safety goggles | Prevents skin contact, especially critical when handling DMSO-peptide solutions[2]. |
| Solid Waste Packaging | Transparent polyethylene bags (<10 kg) | Allows EHS visual inspection without opening; prevents ergonomic injury during transport[4]. |
| Organic Liquid Waste | Class-C designated plastic carboy | Segregates highly penetrative solvents (DMSO) from reactive aqueous environments[4]. |
| Aqueous Liquid Waste | Class-D designated plastic carboy (pH 5-9) | Ensures environmental neutrality and prevents exothermic reactions in the waste drum[8]. |
| Autoclave Parameters | 121°C, 15 psi, ≥30 minutes | Sufficient thermal energy to sterilize bio-agents and denature the peptide structure[6]. |
| Empty Container Rule | <3% residue by weight | Meets federal regulatory definitions for "empty" non-acute hazardous waste containers[7]. |
Workflow Visualization
Caption: Decision tree for the segregation, decontamination, and EHS disposal of Prolyl-Threonine waste.
References
-
Essential Procedures for the Safe Disposal of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr . BenchChem. 2
-
Chemically hazardous waste . Environmental Science Center - University of Tokyo. 4
-
Biological Waste Disposal . Environmental Health & Safety - University of Toronto. 6
-
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.7
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Peptides . MedChemExpress. 5
-
NT 13 (TPPT) | Cas# 117928-93-5 . GlpBio. 3
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. 8
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United States Patent: US 8,951,968 B2 . Googleapis. 1
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Prolyl-Threonine
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Assume Hazard, Ensure Safety
Prolyl-Threonine is a dipeptide composed of the amino acids L-proline and L-threonine. While its constituent amino acids have a low hazard profile, the specific toxicological properties of the dipeptide itself may not be fully characterized.[1][2][3][4][5][6][7][8][9][10][11][12] Therefore, the cornerstone of our safety protocol is to treat Prolyl-Threonine with the caution required for a novel chemical entity.[13] This proactive approach mitigates potential risks and aligns with the best practices for laboratory safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the first step in any safe handling protocol. For Prolyl-Threonine, the primary potential hazards are:
-
Inhalation: Lyophilized (powdered) peptides can be easily aerosolized, posing a risk of respiratory tract irritation and potential sensitization.[13][14]
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation.[7][13]
-
Ingestion: Accidental ingestion may be harmful.[7]
A site-specific risk assessment should be conducted to identify and mitigate any additional hazards unique to your experimental setup.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to minimizing exposure to Prolyl-Threonine. The following table summarizes the recommended PPE for various handling scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder (e.g., weighing, reconstitution) | Safety goggles with side shields or a face shield.[13][14][15] | Nitrile gloves (consider double-gloving).[13][15] | Laboratory coat.[14][15][16] | N95 or higher-rated respirator.[14][17] |
| Handling Solutions | Safety glasses with side shields.[2][15] | Nitrile gloves.[13][15] | Laboratory coat.[14][15][16] | Generally not required if handled in a well-ventilated area. |
| General Laboratory Operations | Safety glasses.[2][15] | Nitrile gloves.[13][15] | Laboratory coat.[14][15][16] | Not required. |
Causality of PPE Selection:
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a standard in most laboratory settings.[13] Double-gloving is recommended when handling the concentrated powder to provide an extra layer of protection against tears and contamination.[13]
-
Safety Goggles/Face Shield: Protect the eyes and face from splashes of solutions or airborne particles of the lyophilized powder.[13][14][15]
-
Laboratory Coat: Protects your skin and personal clothing from contamination.[14][15][16]
-
Respirator: Essential when working with the lyophilized powder to prevent inhalation of fine particles that can cause respiratory irritation or sensitization.[14][17]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe and reproducible research.
Receiving and Storage
Upon receipt, inspect the container for any damage. The label should be legible and securely affixed. Prolyl-Threonine, like most peptides, should be stored in a cool, dry, and dark place to maintain its stability.[14] For long-term storage, a freezer at -20°C to -80°C is recommended.[14]
Handling and Reconstitution
Workflow for Handling Lyophilized Prolyl-Threonine:
Caption: Workflow for handling lyophilized Prolyl-Threonine.
Step-by-Step Reconstitution Protocol:
-
Preparation: Work within a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[14] Ensure all necessary equipment (vortexer, pipettes, solvent) is within reach.
-
Don PPE: Put on your lab coat, nitrile gloves, safety goggles, and a respirator.[14][15][16][17]
-
Equilibration: Allow the vial of lyophilized Prolyl-Threonine to come to room temperature before opening to prevent condensation, which can affect peptide stability.
-
Solvent Addition: Slowly add the predetermined volume of sterile diluent (e.g., sterile water, buffer) down the side of the vial.[15]
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved.[15] Avoid vigorous shaking, as this can cause the peptide to denature.
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items that have come into contact with Prolyl-Threonine, such as gloves, pipette tips, and empty vials, should be placed in a designated hazardous chemical waste container.[13][15]
-
Liquid Waste: Unused or waste solutions of Prolyl-Threonine should be collected in a clearly labeled hazardous waste container.[13] Do not pour peptide solutions down the drain.[13]
-
Sharps Waste: Needles and syringes must be disposed of in a puncture-resistant sharps container.[13]
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][6][17] |
Always have a copy of the relevant safety information readily available for emergency responders.
Conclusion: Fostering a Culture of Safety
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the quality and integrity of your research. A strong safety culture is built on a foundation of knowledge, preparation, and a commitment to best practices. This guide serves as a living document; we encourage you to adapt and enhance these protocols in consultation with your institution's safety officers to meet the specific needs of your laboratory.
References
- Safety Tips for Handling Peptides in Your Research. (2026, February 21).
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9).
- Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. (2025, October 8).
- Personal protective equipment for handling Peptide R - Benchchem.
- Prolyl-Threonine | C9H16N2O4 | CID 53860028 - PubChem - NIH.
- Material Safety Data Sheet. (2024, September 20).
- Safeguarding Your Research: A Guide to Handling DL-Threonine - Benchchem.
- SAFETY DATA SHEET. (2024, December 2).
- Safety Data Sheet: L-threonine - Valudor Products.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- MSDS - Safety Data Sheet.
- SAFETY DATA SHEET. (2017, July 5).
- Material Safety Data Sheet - Cellseco.
- EU- Material Safety Data Sheet - AMINO GmbH. (2018, December 20).
- L-THREONINE FOR BIOCHEMISTRY - Loba Chemie.
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 9).
- Safety Data Sheet - Cayman Chemical. (2025, September 26).
- Safety Data Sheet: L-threonine - Carl ROTH.
- Safety Data Sheet: L-threonine - Carl ROTH.
- Safety Data Sheet: L-threonine - Carl ROTH. (2025, March 10).
- Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications - PMC.
Sources
- 1. L-Prolyl-L-threonine | C9H16N2O4 | CID 53860028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. valudor.com [valudor.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. peptide.com [peptide.com]
- 6. trc-ag.com [trc-ag.com]
- 7. cellseco.com [cellseco.com]
- 8. amino.de [amino.de]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. suzhoupeptides.com [suzhoupeptides.com]
- 15. purepeptix.com [purepeptix.com]
- 16. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]
- 17. peptide.co.jp [peptide.co.jp]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
